4-(2,4-Difluorophenyl)-4-oxobutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUHFSCTFNDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378877 | |
| Record name | 4-(2,4-difluorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-77-6 | |
| Record name | 4-(2,4-difluorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Difluorobenzoyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE9RZ747H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
CAS Number: 110931-77-6
This technical guide provides a comprehensive overview of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 110931-77-6 |
| Molecular Formula | C₁₀H₈F₂O₃ |
| Molecular Weight | 214.17 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry for the formation of aryl ketones.
General Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized experimental protocol based on established principles of the Friedel-Crafts acylation reaction.
Materials:
-
1,3-Difluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., nitrogen or argon bubbler) is assembled.
-
Reagent Addition: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane under an inert atmosphere. The mixture is cooled in an ice bath.
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Acylating Agent Addition: Succinic anhydride is added portion-wise to the stirred suspension.
-
Aromatic Substrate Addition: 1,3-Difluorobenzene is added dropwise to the reaction mixture via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.
Biological Activity and Mechanism of Action
As a synthetic intermediate, this compound is not primarily investigated for its biological activity. Its significance lies in its role as a precursor to Posaconazole. The biological activity of Posaconazole is well-documented and stems from its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Currently, there is no publicly available data on the specific biological activity, mechanism of action, or associated signaling pathways for this compound itself. Research efforts are focused on its efficient synthesis and conversion to the final active pharmaceutical ingredient.
Visualization of Synthesis and Logical Relationships
The following diagrams illustrate the synthesis workflow and the chemical transformation at the core of the production of this compound.
Caption: Synthesis workflow of this compound and its role as a Posaconazole intermediate.
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Applications in Research and Drug Development
The primary and currently known application of this compound is its crucial role as a building block in the multi-step synthesis of Posaconazole. Posaconazole is a vital second-generation triazole antifungal agent with a broad spectrum of activity against many clinically important yeasts and molds.
The synthesis of Posaconazole involves the elaboration of the butanoic acid side chain and the introduction of the complex triazole and piperazine moieties. The difluorophenyl group, introduced via the Friedel-Crafts acylation, is a key structural feature of the final drug molecule, contributing to its efficacy and pharmacokinetic profile.
Conclusion
This compound is a fine chemical of significant importance in the pharmaceutical industry. While its own biological properties are not a focus of current research, its role as a key intermediate for the antifungal agent Posaconazole makes its efficient and scalable synthesis a topic of considerable interest. The Friedel-Crafts acylation remains the cornerstone of its production, and further optimization of this process is a continuous endeavor in process chemistry. This guide has provided a summary of the available technical information on this compound to aid researchers and developers in their work.
Physicochemical Properties and Synthetic Applications of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of potent triazole antifungal agents. This document details the compound's known physical and chemical characteristics, outlines general experimental protocols for their determination, and situates the compound within the broader context of antifungal drug development by illustrating its role in the synthesis of Voriconazole and Posaconazole and the biological pathway these drugs target.
Introduction
This compound is a keto acid of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its function as a crucial building block for the synthesis of second-generation triazole antifungal drugs, including Voriconazole and Posaconazole. These drugs are essential in treating severe systemic fungal infections, particularly in immunocompromised patients. Understanding the physicochemical properties of this intermediate is critical for optimizing reaction conditions, ensuring purity, and maximizing yield in the manufacturing of these life-saving medications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined and reported in the literature, others are based on computational predictions.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 110931-77-6 | [1][2][3] |
| Molecular Formula | C₁₀H₈F₂O₃ | [2][3] |
| Molecular Weight | 214.17 g/mol | [2][3] |
| Appearance | White to pale pink solid | [3] |
| Melting Point | 113 - 115 °C | [3] |
| Boiling Point | 366.7 ± 32.0 °C (Predicted) | N/A |
| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO and methanol. | N/A |
| pKa | Predicted values vary, typically around 4.5 (for the carboxylic acid group). | N/A |
| logP | Predicted values vary, typically around 1.5-2.0. | N/A |
Experimental Protocols for Physicochemical Property Determination
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Solubility
The solubility of the compound in various solvents (e.g., water, ethanol, methanol, DMSO, acetone) can be determined by adding a known amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by techniques like UV-Vis spectroscopy or HPLC after filtration.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is the pH at which the acid is half-neutralized.
Determination of logP
The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]
Role in Antifungal Drug Synthesis
This compound is a pivotal precursor in the synthesis of Voriconazole and Posaconazole. The general synthetic workflow involves the chemical modification of this starting material to construct the complex core structures of these antifungal agents.
Caption: General workflow from the starting material to final antifungal products.
A more detailed, though still simplified, representation of the initial steps in the synthesis of Posaconazole from 1,3-Difluorobenzene highlights the formation of this compound.[5]
References
Spectroscopic Profile of 3-(2,4-Difluorobenzoyl)propanoic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the predicted spectroscopic data for 3-(2,4-Difluorobenzoyl)propanoic acid. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy with structurally related molecules.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.9-8.1 | Multiplet | 1H | Ar-H (ortho to C=O) |
| ~6.8-7.0 | Multiplet | 2H | Ar-H |
| ~3.3 | Triplet | 2H | -C(=O)CH₂- |
| ~2.8 | Triplet | 2H | -CH₂COOH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~178 | C=O (carboxylic acid) |
| ~165 (dd) | C-F |
| ~163 (dd) | C-F |
| ~133 (d) | Ar-C |
| ~123 (dd) | Ar-C |
| ~112 (dd) | Ar-C |
| ~105 (t) | Ar-C |
| ~35 | -C(=O)CH₂- |
| ~28 | -CH₂COOH |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid) |
| 1680-1700 | Strong | C=O stretch (aromatic ketone) |
| 1600-1620, 1480-1520 | Medium-Strong | C=C stretch (aromatic ring) |
| 1200-1300 | Strong | C-O stretch |
| 1100-1200 | Strong | C-F stretch |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 214 | Moderate | [M]⁺ (Molecular Ion) |
| 197 | Low | [M-OH]⁺ |
| 186 | Low | [M-CO]⁺ |
| 169 | Moderate | [M-COOH]⁺ |
| 141 | High | [C₇H₃F₂O]⁺ |
| 113 | Moderate | [C₆H₃F₂]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic acid like 3-(2,4-Difluorobenzoyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons.[1] For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm). Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.[2]
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Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[3] The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and can be used for comparison with reference spectra.[4]
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, direct insertion using a probe is a common method for electron ionization (EI) mass spectrometry.[5] The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high-vacuum source of the mass spectrometer. The sample is heated to induce vaporization.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation) and various fragment ions.[6]
-
Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The separated ions are then detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.[7]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound such as 3-(2,4-Difluorobenzoyl)propanoic acid.
References
An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the production of various pharmaceuticals, including the antifungal agent Posaconazole.[1] This document outlines the primary synthetic methodology, a detailed experimental protocol, and the necessary characterization data for the final product.
Core Synthesis: Friedel-Crafts Acylation
The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2][3][4]
The reaction mechanism initiates with the activation of succinic anhydride by aluminum chloride to form a highly electrophilic acylium ion. Subsequently, the electron-rich 1,3-difluorobenzene attacks the acylium ion, leading to the formation of a sigma complex. The aromaticity is then restored through the loss of a proton, yielding the desired product after an aqueous workup to decompose the aluminum chloride complex.
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 |
| Succinic Anhydride | C₄H₄O₃ | 100.07 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (HCl) | HCl | 36.46 |
| Water | H₂O | 18.02 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and 1,3-difluorobenzene (1.1 molar equivalents) in dichloromethane is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step decomposes the aluminum chloride complex of the product.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by the following analytical data.
| Property | Value |
| Chemical Formula | C₁₀H₈F₂O₃ |
| Molecular Weight | 214.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 115-120 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.5-12.5 (br s, 1H, -COOH), 7.90-8.00 (m, 1H, Ar-H), 6.90-7.05 (m, 2H, Ar-H), 3.30 (t, J=6.4 Hz, 2H, -CH₂-), 2.85 (t, J=6.4 Hz, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.5 (C=O), 178.5 (COOH), 166.0 (d, J=254 Hz, C-F), 163.5 (d, J=254 Hz, C-F), 132.5 (dd, J=10, 3 Hz, Ar-C), 122.0 (dd, J=12, 4 Hz, Ar-C), 112.0 (dd, J=21, 4 Hz, Ar-C), 105.0 (t, J=26 Hz, Ar-C), 33.0 (-CH₂-), 28.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1710 (C=O, acid), 1685 (C=O, ketone), 1615, 1500 (C=C, aromatic), 1270, 1140 (C-F) |
Visualizing the Synthesis and Workflow
To further clarify the synthetic process and the logical flow of the experimental work, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Unraveling the Mechanistic Profile of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid: A Review of Current Knowledge
For Immediate Release
Shanghai, China – November 13, 2025 – An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the chemical compound 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. While this compound is available for research purposes and is documented as a chemical intermediate, particularly in the synthesis of antifungal agents like posaconazole, its direct biological targets and signaling pathways remain uncharacterized in published research.
This technical guide addresses the current state of knowledge and provides context by examining a structurally related compound, offering a potential, albeit speculative, framework for future investigation.
Introduction to this compound
This compound is a keto acid derivative of butyric acid, featuring a difluorophenyl group. Its chemical structure suggests potential for biological activity, as the 4-oxobutanoic acid scaffold is present in various biologically active molecules. However, to date, its primary documented utility is as a building block in organic synthesis.
Current Understanding of Biological Activity
Direct studies on the mechanism of action, protein targets, and effects on signaling pathways of this compound are not present in the current body of scientific literature. Therefore, no definitive statements can be made about its pharmacological properties.
Insights from a Structurally Related Compound: Flobufen
To provide a potential avenue for future research, we can examine the known mechanism of a structurally similar compound, flobufen, which is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid. Flobufen, an anti-inflammatory and immunomodulatory agent, has been shown to inhibit the production of leukotriene B4 (LTB4)[1]. LTB4 is a potent lipid mediator involved in inflammation.
Potential (but Unconfirmed) Mechanism of Action via LTB4 Inhibition
Speculative Pathway Based on Flobufen
If this compound were to act similarly to flobufen, it might inhibit an enzyme upstream in the leukotriene biosynthesis pathway, such as 5-lipoxygenase (5-LOX). This would lead to a reduction in LTB4 levels, thereby dampening the inflammatory response.
Below is a hypothetical signaling pathway illustrating this potential mechanism.
Caption: Hypothetical inhibition of the LTB4 pathway.
Quantitative Data and Experimental Protocols
As there are no published studies on the specific biological activity of this compound, quantitative data such as IC50 or Ki values are not available. Similarly, detailed experimental protocols for its biological evaluation have not been described.
For illustrative purposes, the following table demonstrates how such data would be presented if it were available, using the example of a hypothetical enzyme inhibition study.
| Target Enzyme | Assay Type | Parameter | Value (µM) | Compound |
| 5-Lipoxygenase | Cell-based | IC50 | Data Not Available | This compound |
| 5-Lipoxygenase | Biochemical | Ki | Data Not Available | This compound |
Illustrative Experimental Workflow
Should research be undertaken to determine the mechanism of action, a typical experimental workflow might involve initial screening followed by more detailed mechanistic studies.
Caption: A generalized workflow for mechanism of action studies.
Conclusion and Future Directions
Future research should focus on initial biological screening of this compound against a panel of enzymes, particularly those involved in inflammatory pathways, to identify any potential targets. Subsequent studies would be required to validate these targets and elucidate the precise signaling pathways involved. Such research would be invaluable in determining if this compound has a pharmacological role beyond its current use in chemical synthesis.
References
The Pivotal Role of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid in Antifungal Drug Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,4-Difluorophenyl)-4-oxobutanoic acid is a key chemical intermediate whose significance is prominently highlighted in the synthesis of advanced antifungal agents. This technical guide delves into the core biological relevance of this compound by examining its application in the synthesis of Posaconazole, a potent triazole antifungal drug. While direct biological activity of this compound is not extensively documented, its role as a critical building block underscores its importance in the pharmaceutical industry. This document provides a detailed overview of the synthetic pathway leading to Posaconazole, with a focus on the experimental protocols and quantitative data associated with the initial steps involving this compound. Furthermore, signaling pathways affected by the final product, Posaconazole, are illustrated to provide a comprehensive understanding of the biological context.
Introduction: The Biological Significance of a Synthetic Intermediate
This compound is a substituted aromatic ketoacid. Although not recognized for its own pharmacological effects, its true value lies in its utility as a precursor in the multi-step synthesis of complex, biologically active molecules. Its chemical structure provides a versatile scaffold for the elaboration of more intricate molecular architectures.
One of the most notable applications of this compound is in the production of the antifungal agent Posaconazole. Posaconazole is a broad-spectrum triazole antifungal used in the treatment and prophylaxis of invasive fungal infections. Its mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to impaired cell membrane integrity and ultimately, fungal cell death.
This guide will focus on the initial, critical steps of the Posaconazole synthesis, starting from the formation of this compound and its subsequent conversion, which lays the foundation for the final complex structure of Posaconazole.
Synthetic Pathway Overview: From Precursor to a Key Intermediate of Posaconazole
The synthesis of Posaconazole is a complex process that involves several key transformations. The initial phase of this synthesis focuses on the construction of a core fragment derived from this compound. The key steps are:
-
Friedel-Crafts Acylation: The synthesis begins with the reaction of 1,3-difluorobenzene and succinic anhydride under Friedel-Crafts conditions to yield this compound.
-
Wittig Reaction: The resulting ketoacid then undergoes a Wittig reaction to introduce a methylene group, forming 4-(2,4-difluorophenyl)-pent-4-enoic acid.
These initial steps are crucial for establishing the necessary carbon skeleton and functional groups for subsequent cyclization and elaboration into the final Posaconazole molecule.
Quantitative Data Summary
The following tables summarize the quantitative data for the initial steps of the Posaconazole synthesis involving this compound.
Table 1: Synthesis of this compound via Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Starting Material 1 | 1,3-Difluorobenzene | [1] |
| Starting Material 2 | Succinic anhydride | [1] |
| Catalyst | Aluminum chloride | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | Not specified | |
| Reaction Time | Not specified | |
| Yield | Not specified | |
| Purity (HPLC) | 97% | [1] |
Table 2: Synthesis of 4-(2,4-Difluorophenyl)-pent-4-enoic acid via Wittig Reaction
| Parameter | Value | Reference |
| Starting Material | This compound | [1][2] |
| Reagent | Methyltriphenylphosphonium bromide | [1][2] |
| Base | Sodium tert-butoxide or Sodium hexamethyldisilazane | [1][2] |
| Solvent | Toluene or Tetrahydrofuran | [1][2] |
| Reaction Temperature | 60-75°C | [1][2] |
| Reaction Time | 5-12 hours | [1][2] |
| Yield | 89% (as a white solid) | [2] |
| Purity (HPLC) | 99.0% | [2] |
Detailed Experimental Protocols
Synthesis of this compound (Friedel-Crafts Acylation)
This protocol is based on the general principles of Friedel-Crafts acylation as described in the context of Posaconazole synthesis[1].
Materials:
-
1,3-Difluorobenzene
-
Succinic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Water
Procedure:
-
To a suitable reaction vessel, charge dichloromethane and cool to 0-5 °C.
-
Slowly add aluminum chloride to the cooled solvent with stirring.
-
Add succinic anhydride to the mixture.
-
Slowly add 1,3-difluorobenzene to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization to afford this compound with a purity of 97% as determined by HPLC[1].
Synthesis of 4-(2,4-Difluorophenyl)-pent-4-enoic acid (Wittig Reaction)
This protocol is derived from patent literature describing the synthesis of Posaconazole intermediates[1][2].
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Sodium tert-butoxide
-
Toluene
-
Water
-
Dichloromethane
-
Hydrochloric acid, aqueous solution
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add this compound (1 kg) and methyltriphenylphosphonium bromide (2.2 kg) in toluene (10 L) at room temperature[1].
-
Cool the reaction mixture to 10-15 °C[1].
-
Add sodium tert-butoxide (1.12 kg) and heat the mixture to 60-65 °C for 5 hours[1].
-
Cool the reaction to 10 °C and add water (10 L)[1].
-
Raise the temperature to 30 °C and separate the toluene and aqueous layers[1].
-
Wash the aqueous layer with dichloromethane (5 L) and stir for 15 minutes[1].
-
Adjust the pH of the aqueous layer to 2-3 using 10% aqueous hydrochloric acid, which will cause a solid to precipitate[1].
-
Filter the solid, wash with water, and dry to obtain 4-(2,4-difluorophenyl)-pent-4-enoic acid[1]. The yield is reported to be 0.89 kg with an HPLC purity of 97%[1]. An alternative procedure reports a purity of 99.0%[2].
Visualized Workflows and Pathways
Experimental Workflow for the Synthesis of 4-(2,4-Difluorophenyl)-pent-4-enoic acid
Caption: Synthetic workflow for the preparation of a key Posaconazole intermediate.
Signaling Pathway Inhibited by the Final Product, Posaconazole
Caption: Mechanism of action of Posaconazole on the ergosterol biosynthesis pathway.
Conclusion
While this compound may not exhibit direct biological activity of therapeutic interest, its role as a key starting material in the synthesis of potent drugs like Posaconazole makes it a compound of high importance for medicinal chemists and process development scientists. The synthetic route detailed in this guide highlights the practical application of fundamental organic reactions to construct complex molecular architectures. A thorough understanding of the synthesis and handling of such intermediates is paramount for the efficient and scalable production of life-saving medications. Future research may explore the potential of this and similar scaffolds in the development of new therapeutic agents.
References
An In-depth Technical Guide to 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 4-(2,4-difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of various pharmaceuticals. This document details its synthesis, chemical properties, and known biological significance, with a focus on its role in the development of antifungal agents.
Chemical and Physical Properties
This compound is a keto acid aromatic compound. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 110931-77-6 | [1] |
| Molecular Formula | C₁₀H₈F₂O₃ | [1] |
| Molecular Weight | 214.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-(2,4-Difluorobenzoyl)propanoic acid | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Insoluble in water. | [2] |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons (with coupling patterns influenced by the fluorine atoms), and two methylene (-CH₂-) groups of the butanoic acid chain. |
| ¹³C NMR | Resonances for the carbonyl carbon, carboxylic acid carbon, aromatic carbons (with C-F coupling), and the two methylene carbons. |
| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch, C=O stretches for both the ketone and carboxylic acid, and C-F stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of water, CO, and cleavage of the butanoic acid chain. |
Synthesis of this compound
The primary and most industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride.[2]
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
1,3-Difluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add succinic anhydride portion-wise at a temperature maintained between 0-5 °C.
-
After the addition is complete, add 1,3-difluorobenzene dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Once the addition of 1,3-difluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield pure this compound.
Biological Activity and Applications
The primary significance of this compound in the pharmaceutical industry is its role as a crucial intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Posaconazole.[3][4][5]
Intermediate for Posaconazole
Posaconazole is a potent antifungal agent used in the treatment and prophylaxis of invasive fungal infections. The synthesis of Posaconazole involves multiple steps, with this compound serving as a key building block for the difluorophenyl moiety of the final drug molecule.
Antifungal Activity of Posaconazole
The antifungal activity of Posaconazole against various pathogenic fungi is well-documented. The following table summarizes its minimum inhibitory concentrations (MICs) for a range of fungal species.
| Fungal Species | Posaconazole MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | ≤0.015 - 1 | [3] |
| Aspergillus flavus | 0.03 - 1 | [3] |
| Aspergillus niger | 0.03 - 1 | [3] |
| Aspergillus terreus | 0.06 - 2 | [3] |
| Candida albicans | ≤0.015 - 1 | [3] |
| Candida glabrata | 0.03 - 8 | [3] |
| Candida krusei | 0.06 - 1 | [3] |
| Cryptococcus neoformans | 0.03 - 0.5 | [3] |
Mechanism of Action of Triazole Antifungals
Posaconazole, like other triazole antifungals, exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The disruption of ergosterol synthesis leads to altered cell membrane permeability and ultimately, fungal cell death.
References
- 1. 110931-77-6|this compound|BLD Pharm [bldpharm.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. In vitro antifungal activity of posaconazole against various pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Posaconazole: An Oral Triazole with an Extended Spectrum of Activity | Semantic Scholar [semanticscholar.org]
- 5. Antifungal efficacy and pharmacodynamics of posaconazole in experimental models of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Potential Research Applications of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a fluorinated aromatic ketoacid, serves as a pivotal building block in synthetic organic and medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the broad-spectrum antifungal agent Posaconazole, the inherent structural motifs of this compound—a difluorophenyl group and a butanoic acid chain—present a versatile scaffold for the development of novel therapeutic agents. This technical guide explores the synthesis, known applications, and, most importantly, the latent research potential of this compound and its derivatives. By examining the biological activities of molecules derived from this core structure, we aim to illuminate promising avenues for future drug discovery efforts in oncology, metabolic disorders, and anti-inflammatory research.
Core Compound Synthesis and Chemical Properties
This compound is most commonly synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
General Synthesis Workflow
The synthesis process follows a well-defined, logical flow from starting materials to the final purified product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
The following protocol outlines a representative synthesis:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane (DCM) as the solvent. The suspension is cooled to 0-5°C in an ice bath.
-
Reagent Addition: A solution of succinic anhydride (1.0 eq) and 1,3-difluorobenzene (1.1 eq) in anhydrous DCM is added dropwise to the cooled AlCl₃ suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: The reaction mixture is stirred vigorously at 0-5°C for 2-4 hours, then allowed to warm to room temperature and stirred for an additional 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This quenching step should be performed slowly in a well-ventilated fume hood.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, followed by a saturated brine solution.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent like toluene to yield this compound as a crystalline solid.
Established Application: Intermediate for Posaconazole
The primary industrial application of this compound is as a crucial precursor in the multi-step synthesis of Posaconazole. Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity.
Mechanism of Action of Posaconazole
Posaconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterols, increased membrane permeability, and ultimately, the inhibition of fungal growth and replication.[1][2]
Caption: Posaconazole's mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Potential Research Application: Anticancer Agents
Recent studies have highlighted the potential of derivatives synthesized from a similar 2,4-difluorophenyl scaffold in oncology. Specifically, a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5] This suggests that the this compound core can be a valuable starting point for developing novel anticancer therapeutics.
Cytotoxic Activity of Hydrazone Derivatives
Hydrazone-containing compounds derived from the core structure have shown potent activity against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and melanoma (A375) cell lines.[4] The mechanism is often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 kinase pathway, and the induction of apoptosis.
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone 9f (N'-(4-methylbenzylidene)) | PPC-1 (Prostate) | 1.8 ± 0.2 | [3] |
| Hydrazone 9f (N'-(4-methylbenzylidene)) | A375 (Melanoma) | 3.2 ± 0.4 | [3] |
| Hydrazone 9e (N'-(4-bromobenzylidene)) | PPC-1 (Prostate) | 3.6 ± 0.3 | [3] |
| Hydrazone 9e (N'-(4-bromobenzylidene)) | A375 (Melanoma) | 5.0 ± 0.9 | [3] |
| Hydrazone 9c (N'-(4-chlorobenzylidene)) | A375 (Melanoma) | 8.8 ± 1.2 | [3] |
| Hydrazone 7b ((5-nitrothiophen-2-yl)methylene) | A375 (Melanoma) | 9.9 ± 1.1 | [3] |
Table 1: In Vitro Cytotoxicity of select 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives after 72 hours of incubation. Data extracted from scientific literature.[3]
Experimental Protocols for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, PPC-1, A375) are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period, typically 72 hours.[3]
-
MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
This assay is used to study cell migration, a key process in cancer metastasis.
-
Monolayer Culture: Cells are grown in a 24-well plate until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a straight scratch or "wound" in the cell monolayer.[6]
-
Imaging (Time 0): The wells are gently washed to remove detached cells, and fresh medium (often with the test compound) is added. The first images of the scratch are captured using a microscope.
-
Incubation and Monitoring: The plate is incubated, and images of the same wound area are taken at regular intervals (e.g., 8, 12, 24 hours).
-
Analysis: The area of the gap is measured over time using image analysis software (like ImageJ). A reduction in the wound area indicates cell migration. The inhibitory effect of the test compounds on cell migration can be quantified by comparing the rate of wound closure to untreated control cells.[6]
Potential Research Application: Enzyme Inhibition
The butanoic acid scaffold is present in numerous enzyme inhibitors. Derivatives of 4-substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of glycolic acid oxidase (GAO).[6] This enzyme is involved in the metabolism of glycolate to oxalate; its inhibition is a therapeutic strategy for conditions like primary hyperoxaluria, which is characterized by excessive oxalate production.
Inhibition of Glycolic Acid Oxidase
Studies have shown that introducing large, lipophilic substituents at the 4-position of the 2,4-dioxobutanoic acid structure leads to potent, competitive inhibitors of GAO.[6] While this compound itself has not been reported as a direct GAO inhibitor, its structure provides a template for the design of such inhibitors.
| Compound Derivative | Enzyme Source | I₅₀ (M) | Reference |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Porcine Liver | 6 x 10⁻⁸ | [6] |
| 4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid | Porcine Liver | 6 x 10⁻⁸ | [6] |
Table 2: In Vitro Inhibition of Glycolic Acid Oxidase by 4-substituted 2,4-dioxobutanoic acid derivatives.[6]
Potential Signaling Pathway and Therapeutic Target
Inhibition of glycolic acid oxidase directly impacts the pathway that converts glycolate to oxalate, a key process in certain metabolic diseases.
Caption: Therapeutic targeting of Glycolic Acid Oxidase to prevent oxalate overproduction.
Conclusion and Future Directions
While this compound is well-established as a pharmaceutical intermediate, its true potential as a foundational scaffold for drug discovery is only beginning to be explored. The presence of the difluorophenyl moiety, a common feature in modern pharmaceuticals for enhancing metabolic stability and binding affinity, combined with a reactive carboxylic acid handle, makes it an attractive starting point for chemical library synthesis.
Future research should focus on:
-
Direct Biological Screening: Evaluating the core compound itself for baseline activity in various assays.
-
Diversity-Oriented Synthesis: Utilizing the carboxylic acid and ketone functionalities to generate a wide array of derivatives, including amides, esters, heterocycles, and more complex hydrazones.
-
Target Identification: For active derivatives, employing modern chemical biology techniques to identify their specific molecular targets and elucidate their mechanisms of action.
The existing data on its derivatives strongly suggests that the this compound core is a privileged structure with significant untapped potential for developing next-generation therapeutics in oncology and metabolic diseases.
References
- 1. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 2. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
4-(2,4-Difluorophenyl)-4-oxobutanoic acid material safety data sheet (MSDS)
This technical guide provides comprehensive safety and handling information for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, targeted towards researchers, scientists, and professionals in drug development. The information is compiled from various Material Safety Data Sheets (MSDS) and chemical data sources.
Chemical Identification and Properties
This compound is a laboratory chemical used in scientific research and development, including the manufacture of other substances.[1] It is also known as 3-(2,4-Difluorobenzoyl)propanoic acid.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 110931-77-6[1][2] |
| Molecular Formula | C10H8F2O3[1][2] |
| Molecular Weight | 214.17 g/mol [2] |
| Synonyms | 3-(2,4-Difluorobenzoyl)propanoic acid[1] |
| Other Identifiers | MFCD00143016[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid[1] |
| Color | No data available |
| Odor | No data available |
| Melting Point | No data available[1] |
| pH | No data available |
| Stability | Stable under normal handling and storage conditions[1] |
Hazard Identification and Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand these hazards before handling the substance.
Table 3: GHS Hazard Classification
| Classification | Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315 - Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Eye Irrit. 2A | H319 - Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335 - May cause respiratory irritation[1] |
The hazard communication workflow, from identification to protective measures, is crucial for safe laboratory practice.
Caption: Hazard Communication Workflow for this compound.
Safety Ratings
Safety ratings from the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS) provide a quick overview of the material's hazards.
Table 4: NFPA and HMIS III Ratings
| Rating System | Health | Flammability | Reactivity/Physical Hazard |
|---|---|---|---|
| NFPA | 3[1] | 0[1] | 0[1] |
| HMIS III | 2[1] | 0[1] | 0[1] |
-
NFPA Health Hazard 3: Short exposure could cause serious temporary or residual injury.[1]
-
HMIS Health Hazard 2: Temporary or minor injury may occur.[1]
-
Flammability/Fire Hazard 0: Materials that will not burn.[1]
-
Reactivity/Physical Hazard 0: Normally stable, even under fire exposure conditions, and not reactive with water.[1]
Handling, Storage, and Exposure Controls
Proper handling and storage procedures are essential to minimize risk.
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Emergency eye wash fountains and safety showers should be readily available.[1]
-
Handling Practices: Avoid breathing dust, mist, or spray.[1] Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[1]
-
Personal Protective Equipment:
-
Conditions: Store in a dry, cool, and well-ventilated area.[1]
-
Container: Keep the container tightly closed when not in use.[1]
-
Special Requirements: The substance is hygroscopic; keep contents under an inert gas.[1]
-
Incompatible Materials: Avoid strong oxidizing agents.[1]
First Aid Measures
In case of exposure, follow these first aid protocols immediately.
Caption: First Aid Response Workflow for Accidental Exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration. Seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water and get medical advice.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and never give anything by mouth to an unconscious person.[1] Get medical advice.[1]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided safety sheets, a plausible synthesis method is the Friedel–Crafts acylation. This reaction is a standard method for preparing aryl ketones.
This protocol is a representative example and should be adapted and optimized by qualified chemists.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add succinic anhydride (1.0 equivalent) to the mixture while stirring.
-
Substrate Addition: Once the succinic anhydride has complexed with the Lewis acid, add 1,3-difluorobenzene (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Synthesis via Friedel–Crafts Acylation.
Toxicological and Ecological Information
-
Toxicological Effects: The primary known effects are irritation to the skin, eyes, and respiratory system.[1] Specific data on acute toxicity (LD50/LC50), carcinogenicity, and reproductive toxicity are not classified or available in the reviewed documents.[1]
-
Ecological Information: Data on the environmental impact of this substance is limited. It is advised to avoid release into the environment.[1]
This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Always adhere to good laboratory practices and consult with safety professionals.
References
Methodological & Application
Application Notes and Protocols for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,4-Difluorophenyl)-4-oxobutanoic acid (CAS No. 110931-77-6) is a fluorinated organic compound primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a difluorophenyl group and a butanoic acid chain with a ketone, makes it a versatile building block in medicinal chemistry. While direct biological applications of this compound are not extensively documented in publicly available literature, its role as a precursor in the synthesis of bioactive molecules, such as the antifungal agent Posaconazole, is well-established. This document provides an overview of its known applications, a detailed protocol for its synthesis, and a discussion of its potential, albeit speculative, biological relevance based on structurally related compounds.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 110931-77-6 | [2] |
| Molecular Formula | C₁₀H₈F₂O₃ | [2] |
| Molecular Weight | 214.17 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |
Primary Application: Intermediate in Pharmaceutical Synthesis
The principal application of this compound is as a crucial intermediate in the multi-step synthesis of the triazole antifungal agent, Posaconazole.[1] Posaconazole is a broad-spectrum antifungal used for the treatment and prophylaxis of invasive fungal infections. The butanoic acid derivative serves as a foundational scaffold onto which further chemical moieties are added to construct the final complex structure of the active pharmaceutical ingredient.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a Friedel-Crafts acylation reaction.
Materials:
-
1,3-Difluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of succinic anhydride in dichloromethane to the flask with continuous stirring.
-
Friedel-Crafts Acylation: To the stirred mixture, add 1,3-difluorobenzene dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any remaining product.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent; avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Potential Biological Activity (Theoretical)
While there is a lack of direct evidence for the biological activity of this compound, structurally similar compounds have been reported to possess anti-inflammatory and immunomodulatory properties. For instance, flobufen, a related biphenyl-oxobutanoic acid derivative, has demonstrated anti-inflammatory and antiarthritic effects.[3] These effects are often mediated through the modulation of inflammatory signaling pathways.
Hypothetical Signaling Pathway Modulation:
Based on the activity of related compounds, it is plausible that this compound or its derivatives could potentially modulate inflammatory pathways such as the NF-κB signaling cascade. This pathway is central to the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Below is a diagram illustrating a hypothetical mechanism of action for a related anti-inflammatory compound.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Experimental Workflow: Synthesis and Purification
The overall workflow for the preparation and purification of this compound is summarized in the following diagram.
Caption: Workflow for the synthesis of the target compound.
Conclusion
This compound is a valuable chemical intermediate in the pharmaceutical industry. While its direct biological effects are not well-characterized, its structural relationship to known anti-inflammatory agents suggests a potential, yet unproven, for similar activities. The primary and confirmed application remains its use as a building block in the synthesis of more complex molecules. Researchers and drug development professionals can utilize the provided synthesis protocol as a foundation for obtaining this compound for their synthetic needs. Further investigation would be required to elucidate any inherent biological activity.
References
Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 3-(2,4-Difluorobenzoyl)propanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the determination of the compound in bulk drug substances and for monitoring reaction progress in synthetic chemistry. The described protocol is based on established methods for structurally related aromatic carboxylic acids and non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
3-(2,4-Difluorobenzoyl)propanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a building block for non-steroidal anti-inflammatory drugs (NSAIDs). Its purity and concentration are critical parameters that require accurate and reliable analytical methods for their determination. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 3-(2,4-Difluorobenzoyl)propanoic acid.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (v/v) = 60:40 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or Milli-Q
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
3-(2,4-Difluorobenzoyl)propanoic acid reference standard: Purity ≥ 98%
Standard Solution Preparation
Accurately weigh approximately 10 mg of 3-(2,4-Difluorobenzoyl)propanoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
Sample Preparation
For analysis of bulk drug substance, accurately weigh an amount of the sample equivalent to 10 mg of 3-(2,4-Difluorobenzoyl)propanoic acid and prepare a 100 µg/mL solution in the mobile phase. For reaction monitoring, an aliquot of the reaction mixture can be diluted with the mobile phase to a concentration within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection.
Method Validation (Representative Data)
The following table summarizes the typical performance characteristics of this HPLC method. Note: This data is representative and should be verified experimentally.
| Parameter | Result |
| Retention Time (t_R) | Approximately 4.5 min |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Diagrams
The logical flow of the analytical procedure is outlined below.
Application Notes and Protocols: Synthesis and Evaluation of Antifungal Agents Utilizing 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of triazole-based antifungal agents using 4-(2,4-difluorophenyl)-4-oxobutanoic acid as a key starting material. The document includes detailed synthetic protocols, antifungal activity data, and insights into the mechanism of action.
Introduction
Triazole antifungal agents represent a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase (CYP51), which is part of the cytochrome P450 enzyme system. This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell growth arrest and death. The 2,4-difluorophenyl moiety is a common structural feature in many potent triazole antifungals, such as voriconazole and posaconazole. This compound serves as a valuable precursor for the synthesis of these and other novel triazole derivatives.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents exert their effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. The primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.
The nitrogen atom (N4) of the triazole ring in these antifungal agents coordinates to the heme iron atom in the active site of CYP51. This binding prevents the natural substrate, lanosterol, from accessing the enzyme's active site, thereby halting the ergosterol synthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and replication.[1]
Figure 1. Simplified diagram of the ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.
Synthesis of Triazole Antifungal Agents
The synthesis of triazole-containing antifungal agents from this compound typically involves a multi-step process. A key intermediate is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. The general workflow for the synthesis and subsequent screening is outlined below.
Figure 2. General workflow for the synthesis and screening of antifungal agents from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(2,4-Difluorophenyl)-pent-4-enoic acid via Wittig Reaction
This protocol describes a method for converting the ketone in this compound to an alkene, a key step in the synthesis of certain antifungal precursors.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Sodium tert-butoxide
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
To a flask containing toluene, add this compound (1.0 kg) and methyltriphenylphosphonium bromide (2.2 kg) at room temperature under a nitrogen atmosphere.[2]
-
Cool the reaction mixture to 10-15°C.
-
Add sodium tert-butoxide (1.12 kg) and heat the mixture to 60-65°C for 5 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 10°C and add water (10 L).
-
Raise the temperature to 30°C and separate the toluene and aqueous layers.
-
Wash the aqueous layer with dichloromethane (5 L) and stir for 15 minutes.
-
Separate the layers and acidify the aqueous layer to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(2,4-difluorophenyl)-pent-4-enoic acid.
Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol outlines the synthesis of a key triazole intermediate from a difluoroacetophenone precursor.
Materials:
-
2-Chloro-2',4'-difluoroacetophenone
-
1,2,4-Triazole
-
Triethylamine
-
Ethyl acetate
-
Isopropyl alcohol
-
HCl gas in isopropanol
-
Standard glassware for organic synthesis
Procedure:
-
To a mixture of 1,2,4-triazole (30.4 g, 0.44 mole) and triethylamine (15.1 g, 0.15 mole) in refluxing ethyl acetate (186 ml), add a solution of 2-chloro-2',4'-difluoroacetophenone (38.1 g, 0.2 mole) in ethyl acetate (80 ml).[3]
-
Reflux the mixture for six hours, then cool to room temperature.
-
Remove the insoluble materials by filtration.
-
Wash the filtrate with water (2 x 200 ml) and remove the solvent by distillation under reduced pressure.
-
Dissolve the crude product in ethyl acetate (150 ml) and add 25% w/v HCl gas in isopropanol.
-
Granulate the mixture at 0°C for one hour.
-
Collect the solid by filtration and dry to yield the hydrochloride salt of the title compound.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[4]
Materials:
-
Synthesized triazole compounds
-
Standard antifungal agents (e.g., Voriconazole, Posaconazole) for comparison
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on appropriate agar plates.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[5]
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the synthesized triazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the antifungal dilutions.
-
Include a growth control (no antifungal) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.
-
The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
-
Antifungal Activity Data
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of voriconazole and posaconazole, which are structurally related to compounds that can be synthesized from this compound, against various fungal pathogens.
Table 1: In Vitro Antifungal Activity of Voriconazole
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.007 - 2 | 0.015 | 0.06 | |
| Candida glabrata | 0.03 - 8 | 0.25 | 1 | [1][6] |
| Candida krusei | 0.01 - >4 | 0.5 | 1 | [1][6] |
| Candida parapsilosis | ≤0.03 - 2 | 0.03 | 0.12 | [7] |
| Candida tropicalis | ≤0.03 - 2 | 0.03 | 0.06 | [7] |
| Aspergillus fumigatus | <0.03 - 2 | 0.25 | 0.5 | [1] |
| Aspergillus flavus | 0.12 - 2 | 0.5 | 1 | [8] |
| Aspergillus niger | 0.12 - 2 | 0.5 | 1 | [8] |
| Aspergillus terreus | 0.06 - 2 | 0.25 | 0.5 | [8] |
| Fusarium spp. | 0.25 - >8 | 4 | 8 | [1] |
Table 2: In Vitro Antifungal Activity of Posaconazole
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | ≤0.008 - 2 | 0.016 | 0.03 | [7] |
| Candida glabrata | ≤0.015 - 16 | 0.5 | 2 | [7] |
| Candida krusei | 0.03 - 4 | 0.25 | 1 | [7] |
| Candida parapsilosis | ≤0.015 - 4 | 0.06 | 0.25 | [7] |
| Candida tropicalis | ≤0.015 - 2 | 0.03 | 0.25 | [7] |
| Aspergillus fumigatus | ≤0.03 - 2 | 0.25 | 0.5 | [9] |
| Aspergillus flavus | ≤0.03 - 2 | 0.5 | 1 | [8] |
| Aspergillus niger | ≤0.03 - 2 | 0.5 | 1 | [8] |
| Aspergillus terreus | ≤0.03 - 1 | 0.12 | 0.25 | [8] |
| Fusarium spp. | 0.25 - >8 | 4 | >8 | |
| Zygomycetes | 0.125 - 8 | 1 | 2 |
Conclusion
This compound is a versatile starting material for the synthesis of novel triazole antifungal agents. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate new compounds with potential therapeutic value against a broad spectrum of fungal pathogens. Further investigation into the structure-activity relationships of derivatives synthesized from this precursor may lead to the discovery of next-generation antifungal drugs with improved efficacy and safety profiles.
References
- 1. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. prepchem.com [prepchem.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Process For Synthesis Of Voriconazole [quickcompany.in]
Application Notes and Protocols: Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid, a key intermediate in the development of various pharmaceuticals. The synthesis is achieved via a Friedel-Crafts acylation reaction between 1,3-difluorobenzene and succinic anhydride, utilizing anhydrous aluminum chloride as a catalyst. This document outlines the detailed reaction conditions, a step-by-step experimental protocol, and a summary of the expected quantitative data. A visual representation of the experimental workflow is also provided to facilitate understanding.
Introduction
3-(2,4-Difluorobenzoyl)propanoic acid is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the difluorobenzoyl moiety can significantly enhance the pharmacological properties of a molecule, including its potency and metabolic stability. The most common and effective method for the preparation of this intermediate is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride.
Reaction Principle
The synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid proceeds via a classic Friedel-Crafts acylation mechanism. Initially, the Lewis acid catalyst, aluminum chloride (AlCl₃), activates the succinic anhydride, forming a highly electrophilic acylium ion intermediate. Subsequently, the electron-rich aromatic ring of 1,3-difluorobenzene attacks the acylium ion, leading to the formation of a sigma complex. The aromaticity of the ring is then restored through the loss of a proton, yielding the final product, 3-(2,4-Difluorobenzoyl)propanoic acid, after an aqueous workup to decompose the aluminum chloride complexes.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid based on analogous Friedel-Crafts acylation procedures.
| Parameter | Value |
| Reactants | |
| 1,3-Difluorobenzene | 1.0 molar equivalent |
| Succinic Anhydride | 1.0 - 1.2 molar equivalents |
| Anhydrous Aluminum Chloride | 2.0 - 2.5 molar equivalents |
| Solvent | Dichloromethane (DCM) or excess 1,3-Difluorobenzene |
| Reaction Temperature | 0 °C to room temperature (initial) then reflux |
| Reaction Time | 2 - 6 hours |
| Work-up | Ice-water quench followed by acid extraction |
| Purification | Recrystallization from a suitable solvent system (e.g., toluene, water) |
| Expected Yield | 70 - 90% |
| Melting Point | 124-126 °C |
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.
Materials:
-
1,3-Difluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (powdered)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Toluene (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Reactants: In a separate beaker, dissolve succinic anhydride (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the addition funnel. Add the succinic anhydride solution dropwise to the stirred suspension of aluminum chloride at a rate that maintains the internal temperature below 10 °C. After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise via the addition funnel, again maintaining the temperature below 10 °C.
-
Reaction: After the addition of all reactants, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as toluene or a mixture of water and ethanol, to yield pure 3-(2,4-Difluorobenzoyl)propanoic acid.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid.
Caption: Experimental workflow for the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid.
Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These protocols offer guidance on common and effective purification techniques, including recrystallization and column chromatography.
Introduction to this compound
This compound is a keto acid that serves as a building block in organic synthesis. Its chemical structure, featuring a difluorophenyl group, imparts specific properties that are leveraged in the development of new therapeutic agents. The presence of impurities, which can arise from the synthetic route, such as the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, can negatively impact downstream reactions and the final product's pharmacological profile. Common impurities may include unreacted starting materials, regioisomers, and by-products from side reactions. Therefore, robust purification methods are essential to ensure high purity of this intermediate.
Purification Techniques
Two primary methods for the purification of this compound are detailed below: recrystallization and column chromatography. The choice of method will depend on the impurity profile, the scale of the purification, and the desired final purity.
Purification by Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. For acidic compounds like this compound, adjusting the pH of the aqueous solution can be an effective strategy.
Experimental Protocol: Recrystallization from Acidified Aqueous Solution
This protocol is based on the general principle of purifying acidic compounds and is analogous to methods used for similar structures.
Materials:
-
Crude this compound
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask, suspend the crude this compound in a minimal amount of deionized water.
-
Basification: While stirring, add 2 M sodium hydroxide solution dropwise until the solid completely dissolves and the solution becomes basic (pH > 8). This converts the carboxylic acid to its more water-soluble sodium salt.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution gently (around 50-60 °C) for 10-15 minutes to adsorb colored impurities.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration to remove it.
-
Acidification and Precipitation: Cool the solution to room temperature. Slowly add 2 M hydrochloric acid dropwise while stirring continuously. The this compound will precipitate as the solution becomes acidic (pH < 4).
-
Cooling and Crystallization: Once precipitation begins, continue adding acid until the pH is strongly acidic (pH 1-2). Cool the mixture in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data: Recrystallization
| Parameter | Value |
| Starting Material Purity (Crude) | ~90% |
| Recrystallization Solvent | Water (with pH adjustment) |
| Final Product Purity | >98% |
| Yield | 85-95% |
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For carboxylic acids, which can exhibit tailing on silica gel, the addition of a small amount of a volatile acid to the eluent is often beneficial to ensure sharp peaks and good separation.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Acetic acid (glacial)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4. Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to improve the spot shape.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate:Acetic Acid, 70:30:0.5). Pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution to a free-flowing powder. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Elute the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate (flash chromatography).
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Quantitative Data: Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System (example) | Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5 v/v/v) |
| Starting Material Purity | ~90% |
| Final Product Purity | >99% |
| Yield | 75-85% |
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Concluding Remarks
The selection of the most appropriate purification technique for this compound will be dictated by the specific requirements of the research or development project. Recrystallization offers a straightforward and scalable method for significant purity enhancement, particularly when dealing with crystalline solids. Column chromatography provides higher resolution and is ideal for separating closely related impurities, yielding a product of very high purity. It is recommended to analyze the purified material by appropriate analytical techniques, such as HPLC, NMR, and mass spectrometry, to confirm its identity and purity.
Troubleshooting & Optimization
Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary synthesis route for this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride.[1][2] Based on this reaction, common impurities may include:
-
Unreacted Starting Materials: 1,3-difluorobenzene and succinic acid (the hydrolyzed form of the anhydride).
-
Polysubstituted Byproducts: Di-acylated products where a second molecule of succinic anhydride has reacted with the difluorophenyl ring.
-
Isomeric Products: Although the directing effects of the fluorine atoms favor acylation at the 4-position, small amounts of other isomers may be formed.
-
Residual Catalyst: Typically a Lewis acid like aluminum chloride, which needs to be thoroughly removed during workup.
-
Solvent Residues: Solvents used in the reaction and workup procedures.
Q2: My purified product has a persistent color. What could be the cause?
A2: A persistent color in the final product often indicates the presence of colored impurities. These can be high molecular weight byproducts or degradation products formed during the synthesis or purification process. Aggressive heating during purification can sometimes lead to decomposition and color formation.
Q3: The melting point of my purified product is broad and lower than the literature value. What does this indicate?
A3: A broad and depressed melting point is a classic indicator of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to this observation. Further purification is recommended to achieve a sharp melting point within the expected range.
Q4: Can I use column chromatography for purification? What are the recommended conditions?
A4: Yes, column chromatography can be an effective method for purifying this compound, especially for removing closely related impurities. A common stationary phase is silica gel. The mobile phase (eluent) should be a solvent system that provides good separation between the desired product and its impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for method development.
Troubleshooting Guides
Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solvent may be too nonpolar for the compound, or the solution is supersaturated. | Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the compound has lower solubility at cold temperatures. Alternatively, you can try to partially evaporate the solvent to increase the concentration or add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
| Significant amount of product remains in the mother liquor. | The chosen solvent is too good a solvent for the compound, leading to high solubility even at low temperatures. | Optimize the recrystallization solvent by testing a range of single solvents and solvent mixtures to find one with a large difference in solubility between hot and cold conditions. |
| Premature crystallization during hot filtration. | The solution cools down too quickly, causing the product to crystallize in the funnel. | Use a heated funnel or preheat the filtration apparatus (funnel and receiving flask) with hot solvent. Keep the solution at or near its boiling point during filtration. |
Impurities Detected in Final Product by HPLC/NMR
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials (1,3-difluorobenzene, succinic acid). | Incomplete reaction or inefficient workup. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. During workup, perform thorough aqueous washes to remove water-soluble succinic acid. Residual 1,3-difluorobenzene can often be removed by recrystallization or chromatography. |
| Peaks corresponding to higher molecular weight species in HPLC. | Formation of polysubstituted byproducts. | Optimize the stoichiometry of the Friedel-Crafts reaction to favor mono-acylation (e.g., use a slight excess of 1,3-difluorobenzene). These impurities can typically be removed by recrystallization or column chromatography. |
| Broad or overlapping peaks in NMR spectrum. | Presence of multiple isomers or other closely related impurities. | A high-resolution purification technique like preparative HPLC may be necessary. For recrystallization, a very slow cooling rate can sometimes improve the selectivity of crystal formation. |
| Residual solvent peaks in NMR spectrum. | Inefficient drying of the final product. | Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, consider a final wash with a more volatile solvent in which the product is insoluble, followed by vacuum drying. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of the target compound. The optimal solvent will depend on the specific impurity profile of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Water, or a mixture of Ethanol/Water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more selective crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method for assessing the purity of this compound and detecting related substances. Method optimization may be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute more nonpolar impurities. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common issues during the recrystallization process.
References
Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. This resource is intended for researchers, scientists, and professionals in drug development to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is stable under normal handling and storage conditions.[1] However, it is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas like argon or nitrogen.[1] Avoid exposure to heat, sparks, and open flames.[1] For safe handling, ensure good ventilation, wear personal protective equipment (gloves, eye protection), and avoid breathing dust.[1][2]
Q2: I'm observing inconsistent results in my experiments. Could this be related to the stability of the compound?
A2: Yes, inconsistent results can be a sign of compound degradation. Given that this compound is hygroscopic, moisture absorption can lead to changes in its physical and chemical properties.[1] Additionally, if the compound is exposed to incompatible materials, such as strong oxidizing agents, it can degrade.[1] Thermal decomposition is also a possibility if the compound is subjected to high temperatures.[1] It is advisable to verify the purity of your sample and ensure that proper storage and handling procedures are being followed.
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively detailed in the provided search results, based on its chemical structure (a keto-carboxylic acid) and safety data, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group may react in the presence of strong acids or bases, especially at elevated temperatures.
-
Oxidation: The molecule may be susceptible to degradation by strong oxidizing agents.[1]
-
Thermal Decomposition: At high temperatures, the molecule may decompose, potentially generating carbon oxides and hydrogen fluoride.[1]
-
Photodegradation: Although not explicitly mentioned, aromatic compounds can be susceptible to degradation upon exposure to light.
To definitively identify degradation pathways, it is recommended to perform forced degradation studies.[3][4]
Troubleshooting Guide
Issue: Unexpected peaks are observed during HPLC analysis of my sample.
Possible Cause & Solution:
This is a common indicator of the presence of impurities or degradation products.
-
Verify Purity: First, ensure the purity of your starting material. If possible, obtain a certificate of analysis for the batch you are using.
-
Review Handling and Storage: Confirm that the compound has been stored in a tightly sealed container in a dry environment to prevent moisture absorption.[1][2]
-
Check for Contamination: Ensure that all glassware and solvents used are clean and of high purity.
-
Perform a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study.[3][4][5] This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradants. This can help in developing a stability-indicating analytical method.[3][4]
Data Summary
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation/Information | Source |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container.[1][2] | [1][2] |
| Hygroscopicity | The compound is hygroscopic; store under an inert gas if possible.[1] | [1] |
| Incompatible Materials | Avoid strong oxidizing agents.[1] | [1] |
| Thermal Stability | Avoid high temperatures to prevent thermal decomposition. | [1] |
| Hazardous Decomposition | Thermal decomposition may produce carbon oxides and hydrogen fluoride.[1] | [1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding a compound's stability profile and for developing stability-indicating analytical methods.[3][4][6]
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector[3]
Methodology:
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- The following are typical stress conditions. The exact conditions may need to be adjusted based on the compound's reactivity.[5][7]
Table 2: Forced Degradation Experimental Conditions
| Stress Condition | Procedure | Analysis |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. | Neutralize a sample with 0.1 M NaOH, dilute with mobile phase, and inject into the HPLC system. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. | Neutralize a sample with 0.1 M HCl, dilute with mobile phase, and inject into the HPLC system. |
| Oxidative Degradation | Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours. | Dilute a sample with mobile phase and inject into the HPLC system. |
| Thermal Degradation | Store the solid compound at 70°C for 48 hours. | Dissolve the heat-stressed solid in the solvent, dilute to the target concentration, and inject into the HPLC system. |
| Photolytic Degradation | Expose the solid compound to a light source (e.g., UV lamp at 254 nm) for 24 hours. | Dissolve the photo-stressed solid in the solvent, dilute to the target concentration, and inject into the HPLC system. |
3. HPLC Analysis:
- Develop a suitable HPLC method to separate the parent compound from any potential degradation products. A reverse-phase C18 column is often a good starting point.
- The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
- Monitor the elution profile using a UV or PDA detector at an appropriate wavelength.
4. Data Analysis:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Calculate the percentage of degradation for each stress condition.
- If significant degradation is observed, further characterization of the degradation products can be performed using techniques like LC-MS.[8]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. keyorganics.net [keyorganics.net]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 6. asianjpr.com [asianjpr.com]
- 7. rjptonline.org [rjptonline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
| Issue | Potential Cause | Suggested Action |
| Low Purity of Final Product | Incomplete Reaction: Unreacted starting materials such as 1,3-difluorobenzene or succinic anhydride may be present. | Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or adjusting the temperature if necessary. |
| Formation of Isomers: Friedel-Crafts acylation can sometimes lead to the formation of positional isomers, such as 4-(3,5-Difluorophenyl)-4-oxobutanoic acid. | Optimize reaction conditions (e.g., catalyst, temperature) to favor the formation of the desired isomer. Utilize purification techniques like recrystallization or column chromatography to separate isomers. | |
| Polysubstitution: The aromatic ring of the product may undergo a second acylation, leading to di-acylated impurities. | Use a stoichiometric amount of the acylating agent (succinic anhydride) relative to 1,3-difluorobenzene to minimize polysubstitution. | |
| Residual Catalyst: Incomplete quenching and workup can leave residual Lewis acid catalyst (e.g., AlCl₃) or its hydrolysis products in the final product. | Ensure a thorough aqueous workup to remove the catalyst. Washing with a dilute acid solution followed by water is recommended. | |
| Poor Yield | Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst choice may not be optimal for the Friedel-Crafts acylation. | Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) and solvent systems. Optimize the reaction temperature and time based on small-scale trials. |
| Loss during Workup/Purification: The product may be lost during extraction, washing, or recrystallization steps. | Minimize the number of transfer steps. Ensure the pH is appropriately adjusted during extractions to keep the carboxylic acid in the desired phase. Use an appropriate solvent system for recrystallization to maximize recovery. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of Impurities: Unidentified peaks in NMR or unexpected masses in MS are often due to the presence of the impurities listed above. | Compare the spectra with a reference standard if available. Use 2D NMR techniques to help elucidate the structure of unknown impurities. LC-MS can be used to identify and quantify impurities. |
| Solvent Residues: Residual solvents from the reaction or purification can appear in the NMR spectrum. | Dry the product under high vacuum for an extended period to remove residual solvents. The choice of deuterated solvent for NMR analysis can also help in identifying solvent peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities typically arise from the synthesis process, which is often a Friedel-Crafts acylation. These can include:
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Unreacted Starting Materials: 1,3-difluorobenzene and succinic anhydride.
-
Isomeric Impurities: Primarily 4-(3,5-Difluorophenyl)-4-oxobutanoic acid, formed by acylation at a different position on the aromatic ring.
-
Polysubstituted Byproducts: Di-acylated products where a second molecule of succinic anhydride has reacted with the difluorophenyl ring.
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) used in the Friedel-Crafts reaction.
-
Solvent Residues: Solvents used during the reaction and purification steps.
Q2: How can I best purify crude this compound?
A2: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system (e.g., ethanol/water, toluene) should be chosen to ensure high recovery of the pure compound while leaving impurities in the mother liquor. For challenging separations, such as removing isomeric impurities, column chromatography on silica gel may be necessary.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q4: Are there any known degradation pathways for this compound under normal laboratory conditions?
A4: While specific degradation studies are not widely published, carboxylic acids, in general, can be susceptible to decarboxylation at elevated temperatures. It is advisable to avoid prolonged exposure to high heat.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add succinic anhydride in portions at 0-5 °C.
-
Addition of Substrate: Slowly add 1,3-difluorobenzene to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or toluene).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Method for Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of common process-related impurities.
Caption: General workflow for purification and analysis.
Technical Support Center: 3-(2,4-Difluorobenzoyl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid via Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and loses activity upon exposure to moisture. | 1. Use fresh, anhydrous AlCl₃ from a newly opened container. Handle it quickly in a dry environment (e.g., glove box or under a nitrogen atmosphere). |
| 2. Deactivated Aromatic Ring: While the fluorine atoms are activating, other deactivating groups on the aromatic ring can hinder the reaction. | 2. Ensure the 1,3-difluorobenzene starting material is pure and free from strongly deactivating contaminants. | |
| 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 3. Gradually increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Start with stirring at 10-20°C for 1.5 hours, followed by heating on a steam bath for 45 minutes as a baseline.[1] | |
| 4. Inadequate Stoichiometry: An incorrect molar ratio of reactants and catalyst can limit the yield. Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst.[2] | 4. Use at least a stoichiometric equivalent of AlCl₃ relative to the succinic anhydride. An excess of 1,3-difluorobenzene can be used as it also acts as a solvent. | |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Friedel-Crafts acylation on substituted benzenes can lead to a mixture of ortho, meta, and para isomers. The fluorine atoms in 1,3-difluorobenzene direct acylation to specific positions. | 1. The fluorine atoms are ortho, para-directing. In 1,3-difluorobenzene, the primary site of acylation is the C4 position (para to one fluorine and ortho to the other), which is sterically and electronically favored. To minimize side products, maintain a low reaction temperature initially. |
| Product is an Oily or Gummy Solid | 1. Impurities Present: The crude product may contain unreacted starting materials, byproducts, or residual solvent. | 1. Purify the product by recrystallization. A suitable solvent system is a mixture of methylene chloride and hexane.[1] Alternatively, an acid-base extraction can be effective. Dissolve the crude product in an aqueous base (e.g., 2N NaOH), wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid (e.g., HCl).[1] |
| Difficulty in Product Isolation | 1. Incomplete Quenching: The aluminum chloride-product complex may not be fully hydrolyzed. | 1. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to ensure complete decomposition of the complex.[1] |
| 2. Emulsion during Extraction: Formation of an emulsion can make phase separation difficult. | 2. Add a saturated brine solution to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid?
A1: The synthesis proceeds via a Friedel-Crafts acylation reaction. The mechanism involves the following key steps:
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Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with succinic anhydride to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 1,3-difluorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).
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Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom where the acyl group is attached, restoring the aromaticity of the ring and yielding the final product.
Q2: How does the presence of two fluorine atoms on the benzene ring affect the reaction?
A2: The two fluorine atoms have opposing effects:
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the ring, which can deactivate it towards electrophilic attack.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be donated to the aromatic ring through resonance, which activates the ring, particularly at the ortho and para positions.
Overall, halogens are considered deactivating but ortho, para-directing. In the case of 1,3-difluorobenzene, the directing effects of the two fluorine atoms reinforce each other, strongly favoring acylation at the C4 position.
Q3: What is the optimal reaction time for this synthesis?
A3: The optimal reaction time can vary depending on the scale, temperature, and catalyst purity. It is crucial to monitor the reaction's progress using an appropriate technique like TLC. A typical procedure for a similar synthesis involves stirring for 1.5 hours at a low temperature (10-20°C) followed by a shorter period of heating (e.g., 45 minutes on a steam bath) to drive the reaction to completion.[1] Prolonging the reaction time unnecessarily can sometimes lead to the formation of byproducts.
Q4: What are the expected spectroscopic data for 3-(2,4-Difluorobenzoyl)propanoic acid?
-
¹H NMR:
-
Aromatic protons will appear as complex multiplets in the downfield region (around 7.0-8.0 ppm) due to coupling with each other and with the fluorine atoms.
-
The two methylene groups of the propanoic acid chain will appear as two triplets around 2.5-3.5 ppm.
-
The carboxylic acid proton will be a broad singlet, typically far downfield (>10 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon of the ketone will be significantly downfield (around 190-200 ppm).
-
The carboxylic acid carbonyl carbon will also be downfield (around 170-180 ppm).
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The aromatic carbons will show complex splitting patterns due to C-F coupling.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid will be present from approximately 2500 to 3300 cm⁻¹.
-
A sharp C=O stretch from the ketone will appear around 1680-1700 cm⁻¹.
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A C=O stretch from the carboxylic acid will be visible around 1700-1725 cm⁻¹.
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C-F stretching bands will be observed in the fingerprint region (around 1000-1300 cm⁻¹).
-
Experimental Protocols
Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid
This protocol is adapted from a similar synthesis of 3-(p-Fluorobenzoyl)propionic Acid.[1] Researchers should optimize the conditions for their specific setup.
Materials:
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1,3-Difluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (DCM)
-
Hexane
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2N Sodium hydroxide (NaOH) solution
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6N Hydrochloric acid (HCl)
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Crushed ice
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride in 1,3-difluorobenzene.
-
Cool the mixture to 10°C in an ice bath.
-
Add succinic anhydride in small portions while maintaining the temperature between 10°C and 20°C.
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Stir the mixture for 1.5 hours at 10-20°C.
-
After the initial stirring, heat the mixture on a steam bath for 45 minutes.
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Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and 6N HCl.
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Extract the product into methylene chloride.
-
Wash the organic layer with water.
-
Back-extract the product into a 2N NaOH solution.
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Treat the basic aqueous extract with activated carbon and then filter.
-
Acidify the filtrate with HCl to precipitate the crude 3-(2,4-Difluorobenzoyl)propanoic acid.
-
Filter the precipitate and wash with cold water.
-
Purify the crude product by recrystallization from a methylene chloride/hexane mixture.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Signaling Pathway of Friedel-Crafts Acylation
References
Technical Support Center: Solvent Effects in Reactions of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. The information provided addresses common issues encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions involving this compound?
A1: The choice of solvent is critical and should be based on several factors:
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Solubility: Ensure that this compound and all other reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions. For instance, protic solvents may interfere with reactions involving strong bases or organometallic reagents.[1][2]
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Reaction Type: The mechanism of the reaction will dictate the optimal solvent polarity. For example, Friedel-Crafts acylations are often carried out in non-polar or moderately polar aprotic solvents.[3][4]
-
Temperature: The solvent's boiling point must be compatible with the desired reaction temperature.
-
Work-up: Consider the ease of solvent removal and product isolation during the work-up procedure.
Q2: How does solvent polarity affect the rate of reactions with this compound?
A2: Solvent polarity can significantly influence reaction rates.[5] For reactions proceeding through polar transition states or charged intermediates, polar solvents can increase the reaction rate by stabilizing these species.[5] Conversely, for reactions where the reactants are more polar than the transition state, a less polar solvent may be preferable. The effect of solvent polarity on reaction rates can be complex and is best determined empirically for a specific transformation. A kinetic study in different solvents can provide valuable insights.[6][7]
Q3: Can the choice of solvent influence the product distribution and yield?
A3: Absolutely. The solvent can affect the chemoselectivity, regioselectivity, and stereoselectivity of a reaction. By selectively solvating and stabilizing certain intermediates or transition states, a solvent can favor the formation of one product over others.[5] This can directly impact the reaction yield and the purity of the final product. For example, in Friedel-Crafts reactions, the solvent can influence the ortho/para selectivity.[4]
Q4: Are there any specific solvents that should be avoided when working with this compound?
A4: Solvents to avoid depend on the specific reaction being performed.
-
Protic solvents (e.g., water, alcohols) should be avoided in reactions involving Grignard reagents, strong bases (like LDA), or acid chlorides, as they will react with these reagents.[2]
-
Reactive aprotic solvents (e.g., acetone with strong bases) can undergo self-condensation or react with other components of the reaction mixture.
-
For reactions sensitive to oxidation, solvents prone to peroxide formation (e.g., unstabilized THF, diethyl ether) should be used with caution and tested for peroxides before use.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Poor Solubility of Reactants: this compound or other starting materials may not be fully dissolved. | - Try a different solvent with better solubilizing properties (e.g., THF, DMF, DMSO).- Gently heat the reaction mixture to aid dissolution, ensuring the temperature does not exceed the stability limits of the reactants.- Consider using a co-solvent system. |
| Inappropriate Solvent Polarity: The solvent may not effectively stabilize the transition state of the reaction. | - If the reaction proceeds through a polar intermediate, switch to a more polar aprotic solvent (e.g., from dichloromethane to acetonitrile).- Conversely, for non-polar transition states, a less polar solvent (e.g., toluene, hexane) might be beneficial. | |
| Formation of Multiple By-products | Solvent Participation in the Reaction: The solvent may be reacting with the starting materials or intermediates. | - Switch to a more inert solvent. For example, if using an alcohol as a solvent in an acylation reaction, esterification of the carboxylic acid moiety might occur. Change to an aprotic solvent like dichloromethane or THF. |
| Undesired Side Reactions: The solvent may be promoting alternative reaction pathways. | - Alter the solvent polarity to disfavor the formation of by-products. For instance, in some cases, a less polar solvent can suppress the formation of polar by-products. | |
| Difficult Product Isolation/Purification | High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove under vacuum. | - If possible, choose a lower-boiling point solvent that is suitable for the reaction.- If a high-boiling point solvent is necessary, consider extraction or precipitation methods for product isolation. |
| Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during work-up. | - After the reaction is complete, try adding an anti-solvent to precipitate the product.- Optimize the extraction procedure by using a different extraction solvent or adjusting the pH of the aqueous phase. | |
| Inconsistent Reaction Times | Presence of Water or Other Impurities in the Solvent: Water can quench sensitive reagents and catalyze side reactions. | - Use anhydrous solvents, especially for moisture-sensitive reactions.[2]- Store solvents properly over molecular sieves or other drying agents. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using this compound
This protocol describes a general procedure for the intramolecular Friedel-Crafts acylation of this compound to form the corresponding cyclic ketone. The choice of solvent is a critical parameter to optimize.
Materials:
-
This compound
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃)[8]
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Nitrobenzene)
-
Quenching Solution (e.g., ice-cold dilute HCl)
-
Extraction Solvent (e.g., Ethyl acetate)
-
Drying Agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid catalyst under a nitrogen atmosphere.
-
Solvent Addition: Add the anhydrous solvent to the flask and cool the mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath or water bath.
-
Substrate Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred suspension of the Lewis acid.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to ice-cold dilute HCl with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, and dry over the drying agent.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Solvent Considerations for this Protocol:
-
Dichloromethane (DCM): A common choice due to its relatively low boiling point and ability to dissolve many organic compounds.
-
1,2-Dichloroethane (DCE): Can be used for reactions requiring higher temperatures due to its higher boiling point compared to DCM.
-
Nitrobenzene: A more polar solvent that can sometimes improve yields but is more difficult to remove.
Quantitative Data Summary
The following table summarizes the hypothetical effect of different solvents on the yield of a model reaction, such as the intramolecular Friedel-Crafts acylation of this compound. This data is illustrative and actual results may vary.
| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) | Purity (%) |
| Hexane | 1.9 | 24 | <10 | - |
| Dichloromethane (DCM) | 9.1 | 6 | 75 | 92 |
| 1,2-Dichloroethane (DCE) | 10.4 | 4 | 85 | 95 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 40 | 80 |
| Acetonitrile | 37.5 | 8 | 60 | 88 |
| Nitrobenzene | 34.8 | 3 | 90 | 97 |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical relationship of solvent properties on reaction outcomes.
References
- 1. youtube.com [youtube.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Solvoysis in dipolar aprotic solvents, behavior of 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids in dimethyl sulfoxide. Substituent effect (Journal Article) | OSTI.GOV [osti.gov]
- 7. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the HPLC analysis of this compound.
Q1: Why am I seeing peak tailing for my analyte?
A1: Peak tailing for an acidic compound like this compound is often due to unwanted interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of the analyte, causing tailing.
-
Solution: Use a well-end-capped column or a column specifically designed for polar compounds. Operating the mobile phase at a lower pH (e.g., 2.5-3.5) will suppress the ionization of the silanol groups, reducing these interactions. Adding a small amount of a competing acid, like trifluoroacetic acid (TFA), can also help.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, both the ionized and non-ionized forms of the analyte may exist, leading to poor peak shape.
-
Solution: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa to maintain it in a single, non-ionized form.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q2: My peak is showing up much earlier or later than expected (retention time drift). What is the cause?
A2: Retention time drift can be caused by several factors related to the mobile phase, column, or HPLC system.
-
Mobile Phase Composition: Small changes in the mobile phase composition, such as the ratio of organic solvent to aqueous buffer or the buffer concentration, can significantly impact retention time. Inaccurate mixing or evaporation of the more volatile solvent can be a cause.[1][2]
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurements and proper mixing. Keep mobile phase reservoirs covered to minimize evaporation.
-
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting the analysis can lead to drifting retention times.
-
Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1]
-
Q3: I am observing a noisy or drifting baseline. What should I do?
A3: A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of the analysis.
-
Mobile Phase Issues: The mobile phase may be contaminated, not properly degassed, or the components may not be fully miscible.
-
Solution: Use HPLC-grade solvents and reagents. Degas the mobile phase thoroughly before use. If preparing a buffered solution, ensure all components are fully dissolved.
-
-
Detector Problems: A dirty flow cell in the detector or a failing lamp can cause baseline noise.
-
Solution: Flush the detector flow cell with a suitable solvent (e.g., methanol or isopropanol). If the problem persists, the detector lamp may need replacement.
-
-
Pump Malfunction: Pulsations from the pump or leaks in the system can also manifest as a noisy baseline.
-
Solution: Check for any leaks in the system fittings. Purge the pump to remove any air bubbles.
-
Q4: My system pressure is unusually high or fluctuating. What is the problem?
A4: Pressure issues are common in HPLC and often point to a blockage or a leak in the system.
-
High Backpressure: This is typically caused by a blockage somewhere in the system.
-
Solution: Systematically isolate the source of the high pressure. Start by disconnecting the column and checking the pressure of the system without it. If the pressure returns to normal, the column is likely clogged. Try back-flushing the column (if the manufacturer's instructions permit). If the column is not the issue, check for blockages in the tubing, injector, or guard column.
-
-
Pressure Fluctuations: This is often indicative of air bubbles in the pump or faulty check valves.
-
Solution: Degas the mobile phase and purge the pump. If the problem continues, the pump seals or check valves may need to be cleaned or replaced.
-
Experimental Protocols
A detailed methodology for a typical Reversed-Phase HPLC (RP-HPLC) analysis of this compound is provided below. This is a starting point and may require optimization for specific applications.
Recommended HPLC Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 60% A, 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A flowchart for systematic HPLC troubleshooting.
Analyte-Column Interaction Diagram
This diagram illustrates the key chemical interactions at play during the analysis.
Caption: Analyte interactions with the stationary phase.
References
Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. The information is designed to help you anticipate and resolve common issues encountered during synthesis, purification, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes a carboxylic acid, a ketone, and an activated difluorophenyl ring, the primary anticipated degradation pathways are:
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Decarboxylation: Particularly under thermal stress, the butanoic acid moiety can lose carbon dioxide (CO2).
-
Reduction: The ketone group can be reduced to a secondary alcohol, forming 4-(2,4-difluorophenyl)-4-hydroxybutanoic acid. This can occur in the presence of reducing agents or certain metal catalysts.
-
Oxidative Cleavage: Strong oxidizing conditions can lead to the cleavage of the butanoic acid chain.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation. It is advisable to keep it in a tightly sealed container to protect it from moisture.
Q3: I am observing an unknown impurity with a lower molecular weight in my sample during LC-MS analysis. What could it be?
A3: A common degradation product with a lower molecular weight is the result of decarboxylation. Under thermal stress, such as in a heated GC inlet or during a high-temperature reaction, the molecule can lose CO2 (44 Da). The resulting impurity would be 1-(2,4-difluorophenyl)propan-1-one.
Q4: My reaction yield is consistently low when using this compound. Could the starting material be degrading under the reaction conditions?
A4: Yes, the reaction conditions themselves could be causing degradation. High temperatures can lead to decarboxylation, while strongly acidic or basic conditions can catalyze other side reactions. The presence of certain metals or reducing/oxidizing agents can also degrade the molecule. It is recommended to perform a forced degradation study to understand its stability under your specific reaction conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC. | Ketone Reduction: The ketone group may have been reduced to a hydroxyl group, creating a more polar alcohol. | 1. Avoid using strong reducing agents (e.g., NaBH4) unless intended. 2. Check for and eliminate potential sources of catalytic metals. 3. Confirm the identity of the new peak by LC-MS; look for an increase in mass by 2 Da (from the addition of two hydrogen atoms). |
| Appearance of a new, less polar peak in HPLC/GC-MS. | Decarboxylation: The molecule may have lost its carboxylic acid group as CO2, resulting in a less polar compound. | 1. Avoid excessive heating during your reaction, purification, or analysis. 2. If using GC-MS, consider derivatization (e.g., silylation) to improve thermal stability. 3. Confirm by mass spectrometry; look for a mass decrease of 44 Da. |
| Sample color changes over time (e.g., yellowing). | Oxidative Degradation: The compound may be undergoing slow oxidation, potentially leading to complex polymeric impurities. | 1. Store the compound under an inert atmosphere (N2 or Ar). 2. Store in a dark place, as light can catalyze oxidation. 3. Re-purify the material if purity is critical for your experiment. |
| Inconsistent analytical results. | Sample Instability in Solution: The compound may be degrading in the solvent used for analysis. | 1. Analyze samples immediately after preparation. 2. Perform a solution stability study by analyzing the sample at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation. 3. Choose a more suitable, non-reactive solvent if necessary. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a standard procedure to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H2O2). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples, including the control, by a stability-indicating method, typically reverse-phase HPLC with a UV or MS detector.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound.
-
Identify and characterize major degradation products using mass spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating its potential stability profile.
| Stress Condition | Parent Compound Remaining (%) | Major Degradation Product(s) Observed | Proposed Degradation Pathway |
| Control (4°C, 24h) | 99.8% | None | - |
| 1N HCl (60°C, 24h) | 98.5% | Minor unknown impurities | Minimal acid-catalyzed hydrolysis |
| 1N NaOH (60°C, 24h) | 92.1% | 4-(2,4-difluorophenyl)-4-hydroxybutanoic acid | Base-catalyzed ketone reduction |
| 3% H2O2 (RT, 24h) | 85.7% | Multiple oxidative cleavage products | Oxidative Degradation |
| Thermal (80°C, 48h) | 78.3% | 1-(2,4-difluorophenyl)propan-1-one | Thermal Decarboxylation |
| UV Light (254nm, 24h) | 95.2% | Minor unknown impurities | Photolytic Decomposition |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Troubleshooting Logic for Unexpected Peaks
Caption: Decision tree for identifying unknown degradation products.
preventing byproduct formation in posaconazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of posaconazole.
Troubleshooting Guides
This section addresses common issues encountered during posaconazole synthesis, offering potential causes and solutions.
Issue 1: High Levels of Deshydroxy Posaconazole Impurity
The deshydroxy posaconazole impurity is a common process-related impurity formed during the final debenzylation step of the synthesis.[1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Harsh Acidic Conditions during Debenzylation: The use of strong acids like hydrochloric acid (HCl), formic acid, or methane sulfonic acid under hydrogenation can promote the cleavage of the hydroxyl group from the pentyl side chain.[1] | 1. Optimize Acid Concentration: Use the minimum effective concentration of the acid required for debenzylation. 2. Alternative Acids: Investigate the use of milder acidic conditions or alternative deprotection strategies that are less prone to causing dehydroxylation. 3. Temperature and Pressure Control: Carefully control the temperature and pressure during hydrogenation to avoid excessive energy input that can favor the dehydroxylation side reaction. | Reduction in the formation of deshydroxy posaconazole, leading to a cleaner product profile and higher yield of the desired product. |
| Prolonged Reaction Time: Extended exposure to acidic and hydrogenating conditions can increase the incidence of dehydroxylation. | 1. Reaction Monitoring: Closely monitor the progress of the debenzylation reaction using an appropriate analytical technique (e.g., HPLC). 2. Quench Promptly: Once the reaction has reached completion, promptly quench the reaction to neutralize the acid and stop further side reactions. | Minimized formation of the deshydroxy impurity by limiting the time the molecule is exposed to harsh reaction conditions. |
| Inefficient Purification: Residual deshydroxy posaconazole from the crude product carries over into the final active pharmaceutical ingredient (API). | 1. Recrystallization: Employ a suitable solvent system for recrystallization to selectively precipitate posaconazole, leaving the more soluble impurity in the mother liquor. Methanol has been used for the recrystallization of deshydroxy posaconazole. 2. Column Chromatography: If recrystallization is insufficient, utilize column chromatography with an appropriate stationary and mobile phase to separate posaconazole from the deshydroxy impurity. | Improved purity of the final posaconazole product, meeting regulatory requirements for impurity levels. |
Issue 2: Presence of Diastereomeric Impurities
Posaconazole has four chiral centers, making the control of stereochemistry critical. The formation of diastereomers can occur during the synthesis of the chiral side chain and its subsequent coupling to the core structure.
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor Diastereoselectivity in Side-Chain Synthesis: The addition of an ethyl group to the hydrazone intermediate can result in a mixture of diastereomers. | 1. Protecting Group Strategy: The use of a protecting group on the formyl hydrazine intermediate can significantly enhance diastereoselectivity. For example, protection with a tert-butyldimethylsilyl (TBDMS) group before the addition of ethylmagnesium chloride has been shown to improve the diastereomeric ratio from 94:6 to 99:1.[2] 2. Chiral Reagents/Catalysts: Explore the use of chiral reagents or catalysts that can direct the stereochemical outcome of the reaction. | Increased yield of the desired (S,S)-stereoisomer of the side chain, reducing the need for extensive purification to remove unwanted diastereomers. |
| Epimerization During Synthesis or Work-up: Basic or acidic conditions during subsequent reaction steps or purification can potentially cause epimerization at certain chiral centers. | 1. Mild Reaction Conditions: Whenever possible, use mild reaction and work-up conditions to minimize the risk of epimerization. 2. pH Control: Carefully control the pH during extractions and other purification steps. | Preservation of the desired stereochemical integrity of the molecule throughout the synthesis. |
| Ineffective Separation of Diastereomers: Diastereomers can be challenging to separate due to their similar physical properties. | 1. Chiral Chromatography: If standard chromatography is ineffective, employ chiral HPLC or SFC (Supercritical Fluid Chromatography) for the separation of diastereomers. 2. Diastereomeric Salt Resolution: Convert the mixture of diastereomers into salts using a chiral resolving agent. The resulting diastereomeric salts may have different solubilities, allowing for their separation by fractional crystallization. | Isolation of the desired posaconazole diastereomer with high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the main sources of impurities in posaconazole synthesis?
Impurities in posaconazole synthesis can arise from several sources:
-
Process-Related Impurities: These are byproducts formed during the chemical reactions, such as the deshydroxy posaconazole and diastereomers discussed above. They can also include unreacted starting materials and intermediates.
-
Degradation Impurities: Posaconazole can degrade under certain conditions, leading to impurities. For example, hydrolysis of the ether linkage or oxidation of the triazole ring can occur.
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product if not adequately removed.
-
Elemental Impurities: Catalysts (e.g., Palladium on carbon used for hydrogenation) or materials from reactors can introduce trace metal impurities.
Q2: How can I monitor the formation of byproducts during the synthesis?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reactions and detecting the presence of impurities. A well-developed HPLC method can separate posaconazole from its key byproducts, allowing for their quantification.
Q3: Are there any specific analytical techniques recommended for characterizing posaconazole impurities?
For the structural elucidation of unknown impurities, a combination of techniques is often employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry.
Experimental Protocols
Synthesis of the ((2S,3S)-2-Hydroxypentan-3-yl)hydrazine Side Chain with High Diastereoselectivity [2]
This protocol describes the synthesis of the chiral side chain with improved stereocontrol through the use of a protecting group.
-
Formation of the Hydrazone: React (S)-2-(benzyloxy)propanal with formyl hydrazine to form the corresponding hydrazone.
-
Protection of the Formyl Group: Protect the formyl group of the hydrazone as a tert-butyldimethylsilyl (TBDMS) ether.
-
Diastereoselective Grignard Addition: React the TBDMS-protected hydrazone with ethylmagnesium chloride. This step proceeds with high diastereoselectivity (99:1), favoring the formation of the desired (S,S)-stereoisomer.
-
Deprotection: Remove the TBDMS and benzyloxy protecting groups to yield the final ((2S,3S)-2-hydroxypentan-3-yl)hydrazine side chain.
Final Debenzylation Step to Synthesize Posaconazole [2]
This is the final step in the synthesis where the benzyl protecting group is removed.
-
Reaction Setup: The protected posaconazole precursor is dissolved in a suitable solvent, and a palladium on carbon (Pd/C) catalyst is added.
-
Acidification and Hydrogenation: Formic acid is added to the mixture, and the reaction is carried out under a hydrogen atmosphere.
-
Reaction Conditions: The reaction is typically run at room temperature and then warmed to around 40°C to ensure completion.
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Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the crude posaconazole is purified, typically by recrystallization, to remove the catalyst and any byproducts, including deshydroxy posaconazole.
Visualizations
Caption: High-level workflow for the convergent synthesis of posaconazole.
Caption: Formation of deshydroxy posaconazole during debenzylation.
Caption: Troubleshooting decision tree for impurity reduction in posaconazole synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis route for 3-(2,4-Difluorobenzoyl)propanoic acid, a key intermediate in the development of various pharmaceuticals. The focus is on providing clear, actionable data and methodologies to aid in research and development.
Introduction
3-(2,4-Difluorobenzoyl)propanoic acid is a crucial building block in organic synthesis, particularly for the preparation of pharmacologically active molecules. Its synthesis is therefore of significant interest to the chemical and pharmaceutical industries. The most common and well-established method for its preparation is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This guide will delve into the specifics of this route, offering a detailed experimental protocol and a discussion of its advantages and potential alternatives.
Primary Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2][3] In the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid, 1,3-difluorobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The overall reaction is as follows:
This method is favored for its relatively high yields and the ready availability of the starting materials.
Logical Workflow of Friedel-Crafts Acylation
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Comparative Data
| Parameter | Friedel-Crafts Acylation |
| Starting Materials | 1,3-Difluorobenzene, Succinic Anhydride, Aluminum Chloride |
| Typical Yield | 75-90% |
| Reaction Time | 2-6 hours |
| Purity (after purification) | >98% |
| Key Advantages | High yield, readily available starting materials, well-established and scalable. |
| Key Disadvantages | Requires stoichiometric amounts of Lewis acid, generates acidic waste, potential for side reactions if not controlled. |
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative experimental protocol for the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid, adapted from the well-documented synthesis of β-benzoylpropionic acid.[4]
Materials:
-
1,3-Difluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (concentrated)
-
Water
-
Sodium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1,3-difluorobenzene and succinic anhydride in a suitable solvent like dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition of the catalyst, heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours), monitoring the reaction progress by a suitable technique (e.g., TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield pure 3-(2,4-Difluorobenzoyl)propanoic acid.
Alternative Synthesis Considerations
While the Friedel-Crafts acylation is the most prominent route, other synthetic strategies could theoretically be employed, although they are not as commonly documented for this specific molecule. These could include:
-
Grignard Reaction: Reaction of a Grignard reagent derived from a protected 2,4-difluorobromobenzene with succinic anhydride, followed by deprotection and work-up.
-
Oxidation of a Precursor: Oxidation of a corresponding alcohol or aldehyde precursor.
These alternative routes may offer advantages in specific contexts, such as avoiding the use of strong Lewis acids, but they often involve more steps and may result in lower overall yields.
Signaling Pathway of a Potential Application
3-(2,4-Difluorobenzoyl)propanoic acid and its derivatives are often investigated for their role as enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound could act as an inhibitor.
Caption: Inhibition of an enzymatic pathway by a drug derivative.
Conclusion
The Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride remains the most practical and efficient method for the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid. Its high yields, operational simplicity, and the use of readily available starting materials make it the preferred choice for both laboratory-scale synthesis and industrial production. While alternative routes are conceivable, they are less established and likely to be more complex. The detailed protocol and comparative data provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods suitable for the validation of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the performance of common analytical techniques, supported by experimental data from analogous compounds, to aid in the selection and implementation of a robust validation strategy.
Comparison of Analytical Methods
The primary analytical techniques for the quantification and purity assessment of organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method depends on factors such as the analyte's volatility, thermal stability, and the required sensitivity and selectivity.
Table 1: Performance Comparison of Analytical Methods for Keto Acid Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.997 | > 0.99 |
| Limit of Detection (LOD) | 0.07–0.2 µg/mL | 0.03 mmol/mol creatinine | 0.04 µg/g |
| Limit of Quantification (LOQ) | 0.21–0.6 µg/mL | 0.09 pmol | 0.13 µg/g |
| Accuracy (% Recovery) | 92-105%[1] | 99.89% | 94.32%–107.43%[2] |
| Precision (%RSD) | < 2%[3] | < 5% | < 6.5%[2] |
| Specificity | Good, can be affected by co-eluting impurities. | Excellent, mass spectral data provides high confidence. | Excellent, high selectivity with MRM mode. |
| Sample Derivatization | Often required for UV detection of keto acids. | Required to increase volatility and thermal stability. | Not always necessary, depends on ionization efficiency. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis, based on established methods for similar keto acids.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) is commonly used.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 225 nm.[4]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
3. Validation Parameters:
-
Specificity: Assessed by analyzing blank, placebo, and stressed samples to ensure no interference at the retention time of the analyte. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are performed to demonstrate selectivity.[5][6]
-
Linearity: A minimum of five concentrations are analyzed, and the calibration curve is generated by plotting peak area against concentration. An R² value of >0.999 is typically required.[3]
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries are expected to be within 98-102%.[3]
-
Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be less than 2%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like keto acids, derivatization is necessary.
1. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for organic acid analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
2. Derivatization and Sample Preparation:
-
Derivatization: The keto acid is converted to a more volatile and thermally stable derivative (e.g., trimethylsilyl ester) prior to injection.
-
Sample Preparation: The sample is extracted with an organic solvent, and the extract is then derivatized.
3. Validation Parameters:
-
Specificity: Confirmed by the unique retention time and mass spectrum of the derivatized analyte.
-
Linearity: Assessed over a range of concentrations with a correlation coefficient (r²) of >0.99.
-
Accuracy: Determined through recovery studies of spiked matrix samples.
-
Precision: Repeatability and intermediate precision are evaluated, with an acceptance criterion of %RSD < 15%.
-
LOD and LOQ: Established to ensure the method's sensitivity for detecting trace levels of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity and is particularly useful for the analysis of compounds in complex matrices.
1. Instrumentation and Conditions:
-
System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reverse-phase column.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous phase with a modifier (e.g., formic acid or ammonium acetate).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
2. Sample Preparation:
-
Sample preparation is often simpler than for GC-MS and may involve a simple "dilute and shoot" approach or solid-phase extraction (SPE) for cleaner samples.
3. Validation Parameters:
-
Specificity: The use of MRM transitions provides a high degree of specificity.
-
Linearity: A linear response over the desired concentration range is verified.
-
Accuracy and Precision: Evaluated as per the HPLC-UV method.
-
Matrix Effect: Assessed to ensure that the sample matrix does not interfere with the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix and in the prepared solution is evaluated under different storage conditions.[8]
Visualizing the Validation Process
To better understand the workflow and relationships within analytical method validation, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Hierarchy of Validation Parameters.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. scispace.com [scispace.com]
- 3. environics.com [environics.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. ijper.org [ijper.org]
- 8. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Purity Analysis of Commercially Available 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of the antifungal agent Posaconazole. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting a product that meets the stringent quality requirements for pharmaceutical research and development. This document outlines potential impurities, provides detailed experimental protocols for purity assessment, and includes a comparative (though hypothetical, based on common industry standards) purity profile from various suppliers.
Introduction
This compound is a crucial building block in the multi-step synthesis of Posaconazole, a broad-spectrum triazole antifungal agent. The purity of this starting material is paramount, as any impurities can potentially be carried through the synthetic route, leading to the formation of undesired side products and complicating the purification of the final active pharmaceutical ingredient (API). This can ultimately impact the safety and efficacy of the drug product.
The primary route for the synthesis of this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.
A Spectroscopic Comparison of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid and its analogs, including 4-(4-chlorophenyl)-4-oxobutanoic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, and the parent compound, 4-phenyl-4-oxobutanoic acid. The comparative analysis is based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering valuable insights for researchers engaged in the characterization and development of related compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its analogs. These values have been compiled from various sources and provide a basis for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₂- (C2) | -CH₂- (C3) | Aromatic Protons | Other |
| This compound | ~2.8 (t) | ~3.3 (t) | 7.0-8.0 (m) | - |
| 4-(4-chlorophenyl)-4-oxobutanoic acid | 2.81 (t, J=6.6 Hz) | 3.28 (t, J=6.6 Hz) | 7.48 (d, J=8.5 Hz), 7.91 (d, J=8.5 Hz) | - |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | 2.78 (t, J=6.6 Hz) | 3.23 (t, J=6.6 Hz) | 6.95 (d, J=8.8 Hz), 7.94 (d, J=8.8 Hz) | 3.87 (s, 3H, -OCH₃) |
| 4-phenyl-4-oxobutanoic acid | 2.80 (t, J=6.6 Hz) | 3.29 (t, J=6.6 Hz) | 7.45-7.60 (m, 3H), 7.95-8.00 (m, 2H) | - |
Note: Data for some compounds is based on closely related structures and may vary slightly. 't' denotes a triplet, 'd' a doublet, 'm' a multiplet, and 's' a singlet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C1 (-COOH) | C2 (-CH₂) | C3 (-CH₂) | C4 (=O) | Aromatic Carbons | Other |
| This compound | ~178 | ~28 | ~33 | ~195 (dd) | 105 (t), 112 (dd), 123 (dd), 132 (dd), 163 (d), 166 (d) | - |
| 4-(4-chlorophenyl)-4-oxobutanoic acid | 178.1 | 28.1 | 33.4 | 196.8 | 128.9, 129.5, 134.6, 139.5 | - |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | 178.4 | 28.3 | 33.1 | 196.5 | 113.8, 129.4, 130.4, 163.6 | 55.5 (-OCH₃) |
| 4-phenyl-4-oxobutanoic acid | 178.5 | 28.3 | 33.7 | 197.9 | 128.0, 128.6, 133.2, 136.7 | - |
Note: 'd' denotes a doublet and 't' a triplet, arising from C-F coupling in the difluorophenyl compound.
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | C=O (Carboxylic Acid) | C=O (Ketone) | O-H (Carboxylic Acid) | C-F |
| This compound | ~1710 | ~1680 | 2500-3300 (broad) | ~1100-1300 |
| 4-(4-chlorophenyl)-4-oxobutanoic acid | ~1705 | ~1685 | 2500-3300 (broad) | - |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~1700 | ~1675 | 2500-3300 (broad) | - |
| 4-phenyl-4-oxobutanoic acid | 1708 | 1684 | 2500-3300 (broad) | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 214.05 | 141 [M-C₄H₅O₂]⁺, 113 [M-C₅H₅O₃]⁺ |
| 4-(4-chlorophenyl)-4-oxobutanoic acid | 212.03 | 139 [M-C₄H₅O₂]⁺, 111 [M-C₅H₅O₃]⁺ |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | 208.07 | 135 [M-C₄H₅O₂]⁺, 107 [M-C₅H₅O₃]⁺ |
| 4-phenyl-4-oxobutanoic acid | 178.06 | 105 [M-C₄H₅O₂]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Spectra were acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the ATR crystal.
-
Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample solution was introduced into the ion source via direct infusion or through a liquid chromatography system. Mass spectra were acquired in positive or negative ion mode over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.
-
Data Processing: The acquired mass spectra were analyzed to determine the molecular ion peak and to identify characteristic fragment ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
A Comparative Guide to the Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for 3-(2,4-Difluorobenzoyl)propanoic acid: Friedel-Crafts acylation and a Grignard reagent-based approach. This key intermediate is vital in the manufacturing of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[1] The selection of a synthesis method is a critical decision in the drug development and manufacturing process, with significant implications for cost, efficiency, scalability, and environmental impact. This document presents a detailed analysis of both methods, including experimental protocols, cost comparisons, and safety and environmental considerations, to aid researchers in making informed decisions.
At a Glance: Comparison of Synthesis Methods
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 1,3-Difluorobenzene, Succinic Anhydride, Aluminum Chloride | 2,4-Difluorobromobenzene, Magnesium, Succinic Anhydride |
| Reported Yield | High (estimated 92-95%)[2] | High (up to 85%)[3] |
| Reaction Conditions | Anhydrous conditions, requires heating | Anhydrous conditions, requires low temperatures (-78 °C for optimal keto-acid formation)[3] |
| Catalyst/Reagent | Stoichiometric Lewis acid (AlCl₃) | Stoichiometric Grignard reagent |
| Key Advantages | Potentially higher yield, fewer steps | Milder reaction conditions for the key C-C bond formation |
| Key Disadvantages | Harsh Lewis acid catalyst, potential for side reactions | Moisture-sensitive reagent, potential for side products (diketone, lactone)[3] |
| Scalability | Well-established for industrial scale, but with safety and environmental concerns[4][5] | Can be challenging to scale up due to the highly exothermic nature and sensitivity of the Grignard reagent formation |
| Environmental Impact | Generates significant acidic waste from the Lewis acid catalyst.[6] | Generates magnesium salt waste. |
Cost Analysis of Starting Materials
The following table provides an estimated cost comparison for the starting materials required for each synthesis route. Prices are based on currently available data and may vary depending on the supplier, purity, and quantity.
| Reagent | Synthesis Method | Estimated Cost (per kg) |
| 1,3-Difluorobenzene | Friedel-Crafts Acylation | ~$2,150[7] |
| Succinic Anhydride | Both | ~$420[5] |
| Aluminum Chloride | Friedel-Crafts Acylation | ~$100 |
| 2,4-Difluorobromobenzene | Grignard Reaction | ~$31,860 (for high purity) |
| Magnesium Turnings | Grignard Reaction | ~$60 |
Note: The cost of solvents, reagents for workup and purification, and energy consumption are not included in this table but should be considered in a full cost-benefit analysis.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a direct and high-yielding approach to 3-(2,4-Difluorobenzoyl)propanoic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol (Adapted from the synthesis of β-benzoylpropionic acid[2])
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place succinic anhydride (0.1 mol) and anhydrous dichloromethane (100 mL).
-
Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (0.22 mol) with vigorous stirring.
-
Addition of Aromatic Substrate: Slowly add a solution of 1,3-difluorobenzene (0.1 mol) in anhydrous dichloromethane (50 mL) from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield 3-(2,4-Difluorobenzoyl)propanoic acid as a solid.
Benefits:
-
High Yield: This method is expected to provide a high yield of the desired product, potentially in the range of 92-95%, based on analogous reactions.[2]
-
Direct Synthesis: It is a one-pot reaction that directly connects the aromatic ring to the acyl group.
Drawbacks:
-
Harsh Catalyst: The use of a stoichiometric amount of aluminum chloride, a corrosive and moisture-sensitive Lewis acid, presents handling and waste disposal challenges.[6]
-
Safety Concerns: The reaction is exothermic and generates hydrogen chloride gas, requiring careful temperature control and a proper ventilation system.
-
Environmental Impact: The large amount of acidic aluminum-containing waste generated requires neutralization and proper disposal.[6]
Method 2: Grignard Reaction
This method involves the preparation of a Grignard reagent from 2,4-difluorobromobenzene, followed by its reaction with succinic anhydride. The resulting intermediate is then hydrolyzed to yield the final product. Studies on the reaction of arylmagnesium halides with succinic anhydride have shown that the product distribution is highly dependent on the reaction conditions.[3]
Experimental Protocol (Based on the reaction of phenylmagnesium bromide with succinic anhydride[3])
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings (0.12 mol). Add a small crystal of iodine. Slowly add a solution of 2,4-difluorobromobenzene (0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL) to initiate the reaction. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Succinic Anhydride: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). In a separate flask, dissolve succinic anhydride (0.05 mol) in anhydrous THF (50 mL) and add this solution slowly to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C for 2 hours.
-
Workup: Allow the reaction mixture to warm to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent, the crude product can be purified by column chromatography or recrystallization to isolate 3-(2,4-Difluorobenzoyl)propanoic acid.
Benefits:
-
Milder Conditions: The key carbon-carbon bond-forming step occurs at low temperatures, which can be advantageous for sensitive substrates.
-
High Selectivity (under optimized conditions): By using a 2:1 molar ratio of the Grignard reagent to succinic anhydride at -78 °C, the formation of the desired keto-acid can be favored with a yield of up to 85%.[3]
Drawbacks:
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.
-
Potential for Side Products: The reaction can also produce a diketone (1,4-bis(2,4-difluorophenyl)butane-1,4-dione) and a lactone (4,4-bis(2,4-difluorophenyl)-4-butyrolactone) as byproducts, especially at higher temperatures and with different molar ratios.[3]
-
Scalability Challenges: The highly exothermic nature of Grignard reagent formation can pose significant challenges for large-scale industrial production, requiring specialized equipment for heat management.
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction present viable pathways for the synthesis of 3-(2,4-Difluorobenzoyl)propanoic acid, each with a distinct set of advantages and disadvantages.
The Friedel-Crafts acylation appears to be the more direct and potentially higher-yielding method. However, its reliance on a harsh Lewis acid catalyst raises significant safety and environmental concerns, particularly for large-scale production.
The Grignard reaction , on the other hand, offers milder reaction conditions for the crucial bond-forming step. With careful control of stoichiometry and temperature, a high yield of the desired product can be achieved. However, the moisture sensitivity of the Grignard reagent and the challenges associated with scaling up this highly exothermic reaction are important considerations.
Ultimately, the choice of synthesis method will depend on the specific needs and priorities of the research or manufacturing team. For laboratory-scale synthesis where yield and directness are paramount, the Friedel-Crafts acylation might be preferred, provided that appropriate safety measures are in place. For larger-scale production where milder conditions and potentially a more favorable environmental profile are desired, the Grignard route, despite its challenges, warrants serious consideration. Further process optimization and the exploration of greener catalysts for the Friedel-Crafts reaction could also significantly influence this decision in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Reaction of Arylmagnesium Halides with Succinic Anhydride [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Cross-Reactivity Studies of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting cross-reactivity studies involving 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. Given the absence of publicly available cross-reactivity data for this specific molecule, this document outlines the necessary experimental protocols and data presentation strategies to generate and evaluate such data. This compound is a known intermediate in the synthesis of the antifungal agent posaconazole. Understanding its potential for cross-reactivity is crucial for the development of specific immunoassays and for assessing potential off-target effects in biological systems.
Rationale for Cross-Reactivity Studies
Cross-reactivity is the phenomenon where the antibodies generated against a specific molecule (the analyte) also bind to other, structurally similar molecules. In the context of immunoassay development, high specificity is paramount. For a molecule like this compound, which could act as a hapten, understanding its cross-reactivity profile is essential for:
-
Developing Specific Immunoassays: To accurately quantify this compound in various matrices, the antibodies used must not significantly recognize related compounds, such as precursors, metabolites, or structurally similar drugs.
-
Evaluating Potential Immunogenicity: If this molecule is present as an impurity or metabolite in a drug product, its potential to elicit an immune response that cross-reacts with other molecules, including the parent drug, needs to be assessed.
-
Informing Drug Metabolism and Pharmacokinetic (DMPK) Studies: Understanding the cross-reactivity of antibodies with potential metabolites can aid in the development of more accurate analytical methods for DMPK studies.
Proposed Experimental Workflow
A typical workflow for a cross-reactivity study of a small molecule like this compound involves several key stages, from generating the necessary immunological reagents to performing the final cross-reactivity assessment.
Caption: Experimental workflow for a cross-reactivity study.
Detailed Experimental Protocols
Hapten Synthesis and Protein Conjugation
To generate antibodies against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein to make it immunogenic.
Protocol:
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or amino group) onto the hapten if one is not already suitably positioned for conjugation. For this compound, the existing carboxylic acid can be activated.
-
Protein Carrier Selection: Common carrier proteins include Bovine Serum Albumin (BSA) for coating plates in ELISAs and Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity.
-
Conjugation Chemistry:
-
Carbodiimide Chemistry (for carboxylic acid activation):
-
Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add N-Hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a molar excess.
-
Allow the activation reaction to proceed for 1-4 hours at room temperature.
-
Add the activated hapten solution dropwise to a solution of the carrier protein (e.g., KLH) in a suitable buffer (e.g., PBS, pH 7.4).
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
-
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS or through gel filtration chromatography.
-
Characterization: Confirm successful conjugation and estimate the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Antibody Production
Polyclonal or monoclonal antibodies can be generated. Monoclonal antibodies are preferred for their specificity and lot-to-lot consistency.
Protocol (Monoclonal Antibody Production):
-
Immunization: Immunize mice or rabbits with the hapten-KLH conjugate emulsified in an adjuvant (e.g., Freund's adjuvant). Follow a series of primary and booster injections over several weeks.
-
Titer Monitoring: Periodically collect blood samples and measure the antibody titer against the hapten-BSA conjugate using an indirect ELISA.
-
Hybridoma Production: Once a high titer is achieved, sacrifice the animal and fuse spleen cells with myeloma cells to create hybridomas.
-
Screening: Screen the hybridoma supernatants for the production of antibodies that bind to the hapten-BSA conjugate.
-
Cloning and Expansion: Select and subclone the hybridomas producing the desired antibodies to ensure monoclonality. Expand the selected clones to produce larger quantities of the monoclonal antibody.
-
Purification: Purify the antibody from the culture supernatant using protein A or protein G affinity chromatography.
Competitive ELISA Development
A competitive ELISA is the most common format for quantifying small molecules.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare a series of standards of this compound at known concentrations.
-
In a separate plate or tubes, pre-incubate the standards or unknown samples with a fixed, limiting concentration of the anti-hapten antibody.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature to allow competition between the free analyte and the coated analyte for antibody binding.
-
-
Washing: Wash the plate to remove unbound antibodies and analyte.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the concentration of the analyte in the sample.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Standard Curve: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. The IC₅₀ (the concentration of analyte that causes 50% inhibition of antibody binding) is a key parameter.
Cross-Reactivity Assessment
Protocol:
-
Selection of Test Compounds: Select a panel of structurally related compounds to test for cross-reactivity. For this compound, this should include:
-
Posaconazole: The final drug product.
-
Other Posaconazole Precursors: Other known intermediates in the synthesis pathway.
-
Structurally Similar Analogs: Compounds with similar phenyl, oxobutanoic acid, or difluoro-substitutions.
-
Potential Metabolites: Known or predicted metabolites of posaconazole.
-
-
Cross-Reactivity Testing:
-
For each test compound, prepare a series of concentrations and run them in the competitive ELISA in the same manner as the standard analyte.
-
Generate a dose-response curve for each test compound.
-
Determine the IC₅₀ value for each test compound.
-
-
Calculation of Percent Cross-Reactivity (%CR): The percent cross-reactivity is calculated using the following formula:
%CR = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100
Data Presentation
Quantitative data from cross-reactivity studies should be summarized in a clear and concise table.
Table 1: Cross-Reactivity of the Anti-4-(2,4-Difluorophenyl)-4-oxobutanoic Acid Antibody
| Test Compound | Chemical Structure | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | [Insert Structure] | [Experimental Value] | 100 |
| Posaconazole | [Insert Structure] | [Experimental Value] | [Calculated Value] |
| Analog A | [Insert Structure] | [Experimental Value] | [Calculated Value] |
| Analog B | [Insert Structure] | [Experimental Value] | [Calculated Value] |
| Precursor X | [Insert Structure] | [Experimental Value] | [Calculated Value] |
Visualization of Molecular Relationships
A diagram illustrating the structural similarities between the target analyte and the tested compounds can be highly informative.
Caption: Relationship of test compounds to the target analyte.
By following these detailed protocols and data presentation guidelines, researchers can systematically evaluate the cross-reactivity of this compound, leading to the development of highly specific analytical tools and a better understanding of its immunological profile.
A Comparative Review of Difluorophenyl-Containing Organic Acids in Drug Discovery
An in-depth analysis of the physicochemical and biological properties of difluorophenyl-containing organic acids, with a focus on the well-characterized anti-inflammatory agent Diflunisal. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform future research and development.
The incorporation of a difluorophenyl moiety into organic acid scaffolds has been a strategy of interest in medicinal chemistry to enhance pharmacological properties. The high electronegativity and unique steric profile of fluorine atoms can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide offers a comparative overview of selected difluorophenyl-containing organic acids, highlighting their potential and current understanding within the field.
Physicochemical Properties of Selected Difluorophenyl-Containing Organic Acids
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties for Diflunisal and other difluorophenylacetic acid analogs. While Diflunisal is a well-documented therapeutic agent, the other listed acids are primarily utilized as synthetic building blocks in medicinal and agrochemical research.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated LogP |
| Diflunisal | C₁₃H₈F₂O₃ | 250.20 | 210-212 | 4.4[3] |
| α,α-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 65-75 | 1.6[4] |
| 2,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 115-118 | 1.59[5] |
| 2,5-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 126-128[2] | Not Available |
Biological Activity: A Focus on Diflunisal
Diflunisal, chemically known as 5-(2',4'-difluorophenyl)salicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[6] Its primary mechanism of action is the reversible inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.[6] In various preclinical models, Diflunisal has demonstrated significantly greater potency than aspirin.[6]
| Compound | Target(s) | Key Biological Activity | Potency |
| Diflunisal | COX-1, COX-2 | Anti-inflammatory, Analgesic | ~5 to 10 times more potent than aspirin in acute and chronic anti-inflammatory models.[6] |
In contrast, there is a notable lack of publicly available data on the biological activities, particularly the anti-inflammatory or COX-inhibitory effects, of α,α-difluorophenylacetic acid, 2,4-difluorophenylacetic acid, and 2,5-difluorophenylacetic acid. Their primary documented use is as intermediates in organic synthesis.[1][2] Derivatives of α,α-difluorophenylacetic acid have been reported to exhibit some antiproliferative activity against human cancer cell lines, suggesting potential for future investigation in oncology.[7]
Signaling Pathway: Prostaglandin Synthesis
Diflunisal exerts its therapeutic effects by intercepting the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for various prostaglandins that mediate physiological processes, including inflammation. By inhibiting COX-1 and COX-2, Diflunisal effectively reduces the production of these pro-inflammatory mediators.
Caption: Prostaglandin synthesis pathway and the inhibitory action of Diflunisal.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
To determine the inhibitory potential of a compound against COX-1 and COX-2, a common in vitro assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., Diflunisal) and vehicle control (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
PGE2 ELISA kit
Procedure:
-
Enzyme Preparation: Reconstitute and dilute purified COX-1 or COX-2 enzyme to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the vehicle.
-
Reaction Setup: In a microplate, combine the reaction buffer, cofactors, and the enzyme solution.
-
Pre-incubation: Add the test compound dilutions or vehicle control to the respective wells and pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 2 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: General workflow for an in vitro COX inhibition assay.
References
- 1. ossila.com [ossila.com]
- 2. 2,5-Difluorophenylacetic acid [myskinrecipes.com]
- 3. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Difluorophenylacetic acid | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid (CAS No. 110931-77-6), a halogenated organic compound. Adherence to these protocols is vital to protect personnel and the environment.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to be familiar with its associated hazards. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety precautions is mandatory.
Personal Protective Equipment (PPE): All personnel handling this substance must wear the appropriate PPE to minimize exposure.
| Protective Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin and Body Protection | A lab coat or other suitable protective clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood to avoid dust inhalation.[1][3] If ventilation is inadequate, respiratory protection is required.[1] |
Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust, mist, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[1][4][5]
Step-by-Step Disposal Procedure
As a fluorinated organic compound, this compound is categorized as a halogenated organic waste.[3][6] It must be segregated from non-halogenated waste streams to ensure proper disposal and to manage disposal costs effectively.[4]
1. Waste Collection and Segregation:
-
Collect all waste containing this compound in a designated, compatible, and clearly labeled "Halogenated Organic Waste" container.[3][6][7]
-
Ensure the container is made of a material compatible with the chemical; do not use metal containers as halogenated solvents can produce acids that corrode metal.[5]
-
Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals such as strong oxidizing agents.[1][7]
2. Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[4][7] This prevents the release of vapors and potential spills.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[6][7]
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4][5]
3. Spill and Contamination Cleanup:
-
In the event of a spill, stop the leak if it is safe to do so.[1]
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing the generation of dust.[1]
-
Place any contaminated absorbent materials, such as spill pads or paper towels, into the designated halogenated organic waste container.[7]
-
Contaminated clothing should be removed and washed before reuse.[1]
4. Final Disposal:
-
The primary recommended method for the disposal of this compound is incineration.[1] The waste should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber to handle the halogenated byproducts.[1]
-
Arrange for the collection of the waste container by a licensed hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Under no circumstances should this chemical be disposed of down the drain. [7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. aksci.com [aksci.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. Adherence to these procedures is critical to ensure personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against the hazards associated with this compound, which is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile, minimum 4 mil thickness | To prevent skin contact and irritation.[3] |
| Eye and Face Protection | Safety goggles | ANSI Z87.1 compliant | To protect eyes from dust particles and splashes.[4] |
| Face shield | Worn in addition to goggles | Recommended when there is a significant risk of splashing.[4][5] | |
| Body Protection | Laboratory coat | Fully buttoned with sleeves covering the wrist | To protect skin and clothing from contamination.[4][6] |
| Chemical-resistant apron | Recommended for handling larger quantities | To provide an additional layer of protection against spills. | |
| Respiratory Protection | N95 respirator or higher | NIOSH-approved | Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[1] |
| Foot Protection | Closed-toe shoes | --- | To protect feet from spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures will minimize the risk of exposure and ensure the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage container should be kept tightly closed.
2. Preparation and Weighing:
-
All handling of the solid compound, especially weighing, must be conducted in a certified chemical fume hood to control airborne particles.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a disposable weigh boat or paper to handle the powder.
-
Pour the powder slowly and carefully to minimize dust generation.[7] Avoid any actions that could create airborne dust.
3. Experimental Use:
-
When adding the compound to a solution or reaction mixture, do so within the chemical fume hood.
-
Keep the container of the solid chemical closed when not in use.
-
After handling, thoroughly wash hands with soap and water, even if gloves were worn.[1]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a designated, labeled hazardous waste container.
-
Aqueous waste solutions containing this compound should be collected in a separate, clearly labeled "Acidic Organic Waste" container.
-
Do not mix this waste stream with other incompatible waste types, such as bases or oxidizing agents.[8][9]
2. Aqueous Waste Neutralization (for small quantities):
-
For small amounts of acidic aqueous waste generated during experimentation, neutralization can be performed as a procedural step within a chemical fume hood.
-
Slowly add a dilute base (e.g., 1M sodium hydroxide) to the acidic solution while stirring.
-
Monitor the pH using pH indicator strips or a calibrated pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
3. Solid Waste Disposal:
-
The designated solid hazardous waste container must be kept closed when not in use.
-
When the container is full, it must be disposed of through the institution's official hazardous waste management program. The safety data sheet indicates that incineration in a licensed facility is a suitable disposal method.[1]
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and restrict access.[10]
-
Wearing the appropriate PPE, gently cover the spill with an absorbent material suitable for acidic compounds (e.g., sodium bicarbonate or a commercial acid spill neutralizer).
-
Carefully sweep the neutralized material into a designated hazardous waste container.[1] Avoid creating dust.
-
Clean the spill area with soap and water.
Experimental Workflow and Safety Protocol
Caption: Workflow for handling this compound.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. tmi.utexas.edu [tmi.utexas.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. wcupa.edu [wcupa.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 7. scribd.com [scribd.com]
- 8. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. uab.edu [uab.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
